molecular formula C7H5BrN2S B052254 2-Amino-5-bromobenzothiazole CAS No. 20358-03-6

2-Amino-5-bromobenzothiazole

Katalognummer: B052254
CAS-Nummer: 20358-03-6
Molekulargewicht: 229.1 g/mol
InChI-Schlüssel: ZPUJTWBWSOOMRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-bromobenzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C7H5BrN2S and its molecular weight is 229.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-bromo-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUJTWBWSOOMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549078
Record name 5-Bromo-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20358-03-6
Record name 5-Bromo-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20358-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromobenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-5-bromobenzothiazole basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-bromobenzothiazole

Introduction

This compound is a halogenated heterocyclic compound belonging to the benzothiazole family. The benzothiazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] This guide provides a comprehensive overview of the core basic properties of this compound, including its chemical and physical characteristics, synthesis protocols, and known biological relevance, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is typically a white to brown solid at room temperature.[2] Its core structure consists of a benzene ring fused to a thiazole ring, with an amino group at the 2-position and a bromine atom at the 5-position. Key identifying and physical properties are summarized in Table 1.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 20358-03-6[2][3]
Molecular Formula C₇H₅BrN₂S[3][4]
Molecular Weight 229.10 g/mol [4][5]
IUPAC Name 5-bromo-1,3-benzothiazol-2-amine[3]
Appearance White to brown solid/powder[2]
Melting Point 194-198 °C[2]
Boiling Point (Predicted) 366.8 ± 34.0 °C[2]
Density (Predicted) 1.836 ± 0.06 g/cm³[2]
pKa (Predicted) 3.43 ± 0.10[2]
Water Solubility Soluble in water[2][6]
InChI Key ZPUJTWBWSOOMRP-UHFFFAOYSA-N[3]
SMILES Nc1nc2cc(Br)ccc2s1[3]

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of this compound. Available nuclear magnetic resonance (NMR) data is presented below.

Table 2: Spectroscopic Data for this compound

SpectrumSolventChemical Shifts (δ, ppm)Reference(s)
¹H NMR MeOD7.21 (dd, J = 1.8 and 8.3 Hz, 1H), 7.51-7.53 (m, 2H)[1]
¹³C NMR MeOD117.4, 118.8, 120.4[1]

Synthesis and Reactivity

The synthesis of 2-aminobenzothiazole derivatives is a well-established area of organic chemistry. A classical approach involves the reaction of 4-substituted anilines with potassium thiocyanate in the presence of bromine.[1] More advanced methods, including solid-phase synthesis, have been developed to facilitate the rapid construction of libraries of these compounds for drug discovery.[1]

Experimental Protocol: Solid-Phase Synthesis

A method for the solid-phase synthesis of 2-aminobenzothiazoles has been reported, which allows for efficient purification and diversification.[1] The following is a representative protocol.

Methodology:

  • Resin Preparation: Polystyrene-Rink-amide (PS-RA) resin is swelled in dichloromethane (DCM).

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a 20% piperidine solution in dimethylformamide (DMF).

  • Thiocyanate Loading: The deprotected resin is treated with 1,1'-thiocarbonyldiimidazole (TCDI) in DCM.

  • Cyclization/Bromination: The resin-bound thiourea is then treated with a solution of bromine in acetic acid to induce cyclization and bromination, forming the resin-bound this compound.

  • Cleavage: The final product is cleaved from the solid support using a solution of 4% hydrazine monohydrate in ethanol.[1]

G Solid-Phase Synthesis Workflow cluster_resin_prep Resin Preparation cluster_functionalization Functionalization & Cyclization cluster_cleavage Cleavage start PS-Rink-Amide Resin swell Swell in DCM start->swell 1. Swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect 2. Activate thiourea Thiocyanate Loading (TCDI in DCM) deprotect->thiourea 3. React cyclize Cyclization & Bromination (Br2 in Acetic Acid) thiourea->cyclize 4. Form Ring cleave Cleavage from Resin (4% Hydrazine/Ethanol) cyclize->cleave 5. Release product This compound cleave->product

Caption: Solid-phase synthesis workflow for this compound.

Biological Activity

The 2-aminobenzothiazole scaffold is of significant interest in medicinal chemistry and drug development. Derivatives of this core structure have been shown to exhibit a range of biological activities, including antibacterial properties. For instance, certain 2-amino benzothiazoles have been identified as having bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[7] The compound serves as a versatile starting material for creating libraries of molecules for screening against various biological targets.[1]

Safety and Handling

This compound is associated with several hazard classifications. It is harmful if swallowed and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask, should be used when handling this compound.

Table 3: GHS Hazard Information for this compound

CategoryInformationReference(s)
Signal Word Warning
Hazard Codes H302, H315, H317, H319, H335
Hazard Statements Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation.
Precautionary Codes P261, P264, P280, P301+P312, P302+P352, P305+P351+P338
Hazard Class Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, Skin Sensitisation 1, Specific Target Organ Toxicity - Single Exposure 3
Target Organs Respiratory system

Conclusion

This compound is a valuable heterocyclic building block with well-defined physical and chemical properties. Its importance is underscored by its role as a precursor in the synthesis of medicinally relevant compounds. The availability of robust synthetic protocols, including solid-phase methods, facilitates its use in high-throughput screening and drug discovery programs. Proper safety precautions are essential when handling this compound due to its potential hazards. This guide provides foundational data to support its application in research and development.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-5-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzothiazole is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents and biologically active molecules.[1][2] Its chemical structure, featuring a benzothiazole core substituted with an amino group and a bromine atom, imparts specific physicochemical properties that are critical for its reactivity, bioavailability, and overall utility in drug design and development. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with experimental protocols for their determination and a summary of key data.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₇H₅BrN₂S[3][4]
Molecular Weight 229.10 g/mol [3][4]
Melting Point 194-198 °C[2][3]
Boiling Point (Predicted) 366.8 ± 34.0 °C[2]
pKa (Predicted) 3.43 ± 0.10[2]
Water Solubility Soluble[2]
logP (n-octanol/water) Data for benzothiazole derivatives suggest logP values can be determined experimentally.[5]
Appearance White to brown solid[2]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid compound and observing the temperature range over which it transitions to a liquid. This is a key indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Vernier Melt Station or similar)

  • Capillary tubes

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-20 °C per minute for a preliminary rapid determination.

  • Observe the sample and record the approximate melting temperature range.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat to a temperature approximately 20 °C below the observed approximate melting point.

  • Reduce the heating rate to 1-2 °C per minute.

  • Carefully observe the sample and record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • The reported melting point should be this temperature range.

Determination of Aqueous Solubility

Principle: The equilibrium solubility is determined by agitating an excess amount of the solid compound in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered aqueous solution is then measured.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to several vials.

  • Accurately add a known volume of distilled water to each vial.

  • Tightly cap the vials and place them in a constant temperature shaker set to a desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, cease agitation and allow the vials to stand for a sufficient time for the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is required for quantification.

  • The calculated concentration represents the equilibrium solubility of the compound at the specified temperature.

Determination of Partition Coefficient (logP)

Principle: The n-octanol/water partition coefficient (P) is a measure of a compound's lipophilicity. The shake-flask method is a standard procedure for its determination, involving the partitioning of the solute between two immiscible phases, n-octanol and water.

Apparatus:

  • Separatory funnels or centrifuge tubes with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

  • pH meter

Procedure:

  • Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously shaking equal volumes of the two solvents together for 24 hours and then allowing the phases to separate.

  • Prepare a stock solution of this compound in the n-octanol-saturated water. The concentration should be such that it can be accurately measured in both phases.

  • In a separatory funnel or centrifuge tube, combine a known volume of the aqueous stock solution with a known volume of the water-saturated n-octanol. The volume ratio of the two phases can be adjusted depending on the expected logP value.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

  • After shaking, separate the two phases. If an emulsion has formed, centrifugation may be necessary to achieve a clean separation.

  • Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical technique.

  • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Synthesis and Workflow Visualization

As this compound is primarily a synthetic intermediate, a diagram illustrating a common synthetic workflow is presented below. This provides a logical relationship between the starting materials and the final product.

Synthesis_Workflow start Starting Materials (e.g., p-bromoaniline, KSCN) thiourea_formation Thiourea Derivative Formation cyclization Oxidative Cyclization (e.g., with Bromine) thiourea_formation->cyclization Intermediate product This compound cyclization->product Crude Product purification Purification (Recrystallization/Chromatography) product->purification analysis Characterization (NMR, IR, MS, Melting Point) purification->analysis final_product Pure Product analysis->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-5-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the essential techniques and data for the structural confirmation of 2-Amino-5-bromobenzothiazole, a key heterocyclic scaffold in medicinal chemistry. It includes detailed experimental protocols, tabulated spectroscopic data, and workflow visualizations.

Introduction

The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] Its derivatives have been explored for various therapeutic applications, including antitubercular agents.[2] this compound (CAS No: 20358-03-6) is a specific derivative within this class.[3][4][5] Accurate structural elucidation is a critical first step in the discovery and development process, ensuring the unambiguous identification of the synthesized molecule. This guide details the standard analytical workflow and data interpretation for confirming the structure of this compound.

Chemical Structure and Properties

The fundamental identity of the compound is established by its chemical formula, molecular weight, and unique structure.

  • Chemical Formula : C₇H₅BrN₂S[3][4]

  • Molecular Weight : 229.10 g/mol [3][4]

  • Appearance : White solid[1]

  • Melting Point : 194-198 °C[1][3]

  • SMILES : Nc1nc2cc(Br)ccc2s1[3]

  • InChI Key : ZPUJTWBWSOOMRP-UHFFFAOYSA-N[3]

Figure 1: Chemical structure of this compound.

Analytical Workflow for Structure Elucidation

The confirmation of a synthesized chemical entity follows a logical progression of purification and analysis. Spectroscopic methods provide information about the chemical environment of atoms and functional groups, while crystallography can give the definitive three-dimensional structure.

G synthesis Synthesis of This compound purification Purification (Recrystallization / Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis purification->spectroscopy crystallography Single-Crystal X-ray Crystallography (optional) purification->crystallography if suitable crystals form nmr NMR (¹H, ¹³C) spectroscopy->nmr ir IR Spectroscopy spectroscopy->ir ms Mass Spectrometry spectroscopy->ms confirmation Structure Confirmation nmr->confirmation ir->confirmation ms->confirmation crystallography->confirmation

Figure 2: Standard workflow for chemical structure elucidation.

Spectroscopic and Crystallographic Data

Quantitative data from analytical techniques are essential for confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Data presented is for the compound dissolved in deuterated methanol (MeOD).[1]

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
7.21 Doublet of doublets (dd) 1.8 and 8.3 1H Aromatic H

| 7.51-7.53 | Multiplet (m) | - | 2H | Aromatic H's |

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment
117.4 Aromatic C
118.8 Aromatic C-Br
120.4 Aromatic CH
122.6 Aromatic CH
128.4 Aromatic CH
151.9 Aromatic C-S

| 168.2 | C=N (Thiazole C2) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectroscopic Data

Frequency (ν) cm⁻¹ Vibration Type Functional Group
3409, 3270 N-H Stretch Primary Amine (-NH₂)
1642 N-H Bend Primary Amine (-NH₂)

| 1529 | C=N Stretch | Thiazole Ring |

Data from reference[1].

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula. While specific HRMS data for the parent compound is not detailed in the provided results, the expected exact mass can be calculated.

Table 4: Mass Spectrometry Data

Parameter Value
Chemical Formula C₇H₅BrN₂S

| Calculated Exact Mass [M+H]⁺ | 228.9484 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results.

Synthesis Protocol: Solid-Phase Method

A modern and efficient method for synthesizing 2-aminobenzothiazole derivatives is through solid-phase synthesis.[1]

  • Thiourea Formation: A resin-bound acyl-isothiocyanate is treated with 4-bromoaniline in N,N-dimethylformamide (DMF) at room temperature to form the solid-supported N-acyl, N'-(4-bromophenyl)thiourea.

  • Cyclization: The resin-bound thiourea is treated with bromine in dichloromethane (DCM). This step induces an electrophilic cyclization to form the 5-bromo-2-aminobenzothiazole scaffold, which remains attached to the solid support.

  • Cleavage: The final product is cleaved from the resin by treating it with 4% hydrazine monohydrate in ethanol.

  • Purification: The cleaved product is purified by recrystallization from a suitable solvent like ethanol to yield this compound as a white solid.[1]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., MeOD or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 300 MHz or higher).[2] Tune and shim the instrument to ensure magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is used to simplify the spectrum to singlets.

  • Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C=N).

Single-Crystal X-ray Crystallography Protocol

While a specific crystal structure for the title compound is not publicly available, the structure of closely related derivatives has been confirmed by this method.[1]

  • Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system (e.g., ethanol/water).

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to determine the initial atomic positions. Refine the structural model using full-matrix least-squares on F² to optimize atomic coordinates, and displacement parameters.

  • Validation: The final refined structure is validated using metrics such as R-factor and goodness-of-fit. The resulting model provides precise bond lengths, bond angles, and information on intermolecular interactions.

Biological Activity Context: A Potential Mechanism of Action

The 2-aminobenzothiazole scaffold has been identified in screens for antitubercular agents. Some analogs show activity against Mycobacterium tuberculosis, with evidence suggesting they target the essential signal peptidase LepB.[2] Inhibition of this enzyme disrupts protein secretion, a vital process for bacterial survival.

G compound This compound (or analog) lepB Signal Peptidase (LepB) compound->lepB Inhibits cleavage Signal Peptide Cleavage lepB->cleavage Catalyzes precursor Precursor Proteins (with signal peptide) precursor->cleavage Substrate secretion Protein Secretion & Maturation cleavage->secretion viability Bacterial Viability & Pathogenesis secretion->viability death Cell Death viability->death Disruption leads to

Figure 3: Proposed mechanism of action for antitubercular benzothiazoles.

Conclusion

The structural elucidation of this compound is achieved through a systematic application of modern analytical techniques. NMR and IR spectroscopy provide definitive information on the molecular framework and functional groups, while mass spectrometry confirms the elemental composition. Together, these methods provide a complete and unambiguous confirmation of the compound's structure, a foundational requirement for its further study and application in drug discovery and development.

References

An In-depth Technical Guide to 2-Amino-5-bromobenzothiazole (CAS 20358-03-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromobenzothiazole, identified by CAS number 20358-03-6, is a heterocyclic organic compound belonging to the versatile 2-aminobenzothiazole class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, antifungal, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of potential biological activities based on studies of structurally related compounds. While specific pharmacological data for this compound is limited in publicly available literature, this document aims to equip researchers with the foundational knowledge and methodologies to explore its therapeutic potential.

Chemical and Physical Properties

This compound is a solid, white compound at room temperature.[1] Its core structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring, with an amino group at the 2-position and a bromine atom at the 5-position.

Structural and General Properties
PropertyValueReference(s)
CAS Number 20358-03-6[1]
Molecular Formula C₇H₅BrN₂S[1]
Molecular Weight 229.10 g/mol [1]
Appearance White solid[1]
Melting Point 194-198 °C[1]
Spectroscopic Data
Spectrum TypeDataReference(s)
¹H NMR (MeOD) δ 7.21 (dd, J = 1.8 and 8.3 Hz, 1H), 7.51-7.53 ppm (m, 2H)[1]
¹³C NMR (MeOD) δ 117.4, 118.8, 120.4, 122.6, 128.4, 151.9, 168.2 ppm[1]
Infrared (IR) ν 3409, 3270, 1642, 1529 cm⁻¹[1]
High-Resolution Mass Spectrometry (HRMS) calcd for C₇H₆BrN₂S⁺ 228.9435, found 228.9531[1]

Synthesis of this compound

A solid-phase synthesis protocol for 2-aminobenzothiazoles, including the 5-bromo derivative, has been reported.[1] This method utilizes a resin-bound acyl-isothiocyanate and an appropriate aniline precursor, followed by cyclization and cleavage from the resin.

Synthetic Workflow Diagram

G Solid-Phase Synthesis of this compound cluster_0 Resin Preparation cluster_1 Thiourea Formation cluster_2 Cyclization and Cleavage Carboxy-polystyrene_resin Carboxy-polystyrene_resin Acyl-isothiocyanate_resin Acyl-isothiocyanate_resin Carboxy-polystyrene_resin->Acyl-isothiocyanate_resin Two steps N-acyl_N-phenylthiourea_resin N-acyl_N-phenylthiourea_resin Acyl-isothiocyanate_resin->N-acyl_N-phenylthiourea_resin + 4-bromoaniline in DMF Cyclization_with_bromine Cyclization_with_bromine N-acyl_N-phenylthiourea_resin->Cyclization_with_bromine Method A Cleavage_from_resin Cleavage_from_resin Cyclization_with_bromine->Cleavage_from_resin + Hydrazine monohydrate This compound This compound Cleavage_from_resin->this compound Final Product

Caption: Workflow for the solid-phase synthesis of this compound.

Experimental Protocol: Solid-Phase Synthesis

Materials:

  • Carboxy-polystyrene resin

  • 4-bromoaniline

  • N,N-dimethylformamide (DMF)

  • Bromine

  • Acetic acid

  • Hydrazine monohydrate

  • Ethanol

  • Acetone

  • Methanol

Procedure:

  • Preparation of Resin-Bound Acyl-isothiocyanate: The acyl-isothiocyanate functionalized resin is prepared from carboxy-polystyrene in two steps as previously described in the literature.[1]

  • Formation of N-acyl, N'-phenylthiourea: A mixture of the acyl-isothiocyanate resin and 4-bromoaniline in DMF is stirred at room temperature overnight. The resin is then filtered and washed successively with DMF, acetone, and methanol.

  • Cyclization: Bromine is added to a mixture of the N-acyl, N'-phenylthiourea resin in acetic acid. The reaction mixture is stirred at room temperature overnight. The solid phase is then filtered and washed with water, DMF, and methanol.

  • Cleavage from Resin: Hydrazine monohydrate is added to a mixture of the cyclized product on the resin in ethanol. The reaction mixture is heated to 150 °C using microwave irradiation for 30 minutes.

  • Work-up and Purification: After cooling, the resin is filtered and washed with ethyl acetate and methanol. The filtrate containing the product is collected and purified, yielding this compound as a white solid.

Potential Biological and Pharmacological Activities

While direct experimental evidence for the biological activity of this compound is not prominent in the reviewed scientific literature, the 2-aminobenzothiazole scaffold is a well-established pharmacophore with a wide range of therapeutic applications. Derivatives have been investigated for their potential as anticancer, antibacterial, antifungal, and enzyme inhibitory agents.

Potential as an Antimicrobial Agent

The 2-aminobenzothiazole core is present in compounds with demonstrated activity against various pathogens. For instance, derivatives have been identified with bactericidal activity against Mycobacterium tuberculosis. These studies provide a framework for assessing the antimicrobial potential of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from studies on related 2-aminobenzothiazole derivatives and can be used to determine the antibacterial activity of the title compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria)

  • This compound

  • Positive control antibiotic (e.g., Ciprofloxacin, Rifampicin)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform a serial two-fold dilution of the compound in the appropriate broth medium.

  • Prepare a bacterial inoculum adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth with bacteria and no compound).

  • Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for a defined period (e.g., 18-24 hours for common bacteria, longer for mycobacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential as an Enzyme Inhibitor

Derivatives of 2-aminobenzothiazole have been shown to inhibit various enzymes, suggesting that this compound could also possess enzyme-modulating properties.

Hypothetical Experimental Workflow for Biological Screening

G Hypothetical Workflow for Biological Screening cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound_Stock_Solution Compound_Stock_Solution Antimicrobial_Assay Antimicrobial_Assay Compound_Stock_Solution->Antimicrobial_Assay MIC Determination Enzyme_Inhibition_Assay Enzyme_Inhibition_Assay Compound_Stock_Solution->Enzyme_Inhibition_Assay e.g., Kinase, Urease Cytotoxicity_Assay Cytotoxicity_Assay Antimicrobial_Assay->Cytotoxicity_Assay e.g., on HepG2 cells Mechanism_of_Action_Studies Mechanism_of_Action_Studies Enzyme_Inhibition_Assay->Mechanism_of_Action_Studies e.g., Kinase profiling Structure-Activity_Relationship Structure-Activity_Relationship Cytotoxicity_Assay->Structure-Activity_Relationship SAR Studies Mechanism_of_Action_Studies->Structure-Activity_Relationship

Caption: A potential workflow for the biological evaluation of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound (CAS 20358-03-6) is a readily synthesizable compound with a chemical scaffold that is prevalent in many biologically active molecules. While specific pharmacological studies on this particular derivative are not widely reported, its structural similarity to known antimicrobial and enzyme-inhibiting agents makes it a compound of interest for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and related compounds.

References

2-Amino-5-bromobenzothiazole: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities. This technical guide focuses on the mechanism of action of a specific derivative, 2-Amino-5-bromobenzothiazole. While direct studies on this particular compound are limited, extensive research on its isomers and related analogs provides strong evidence for its primary mechanism of action as a potent enzyme inhibitor, with additional potential as an anticancer and antimicrobial agent. This document synthesizes the available data, details relevant experimental protocols, and visualizes key pathways to provide a comprehensive resource for researchers. The primary evidenced mechanism of action is the inhibition of urease, a key enzyme in the pathogenesis of various bacterial infections.

Primary Mechanism of Action: Urease Inhibition

The most significant and quantitatively supported mechanism of action for a close structural isomer, 2-amino-6-bromobenzothiazole, is the inhibition of the nickel-containing enzyme, urease.[1] Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process that is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. By inhibiting urease, these compounds can mitigate the pathological effects of these bacteria.

The proposed mechanism for urease inhibition by benzothiazole derivatives involves the chelation of the nickel ions within the enzyme's active site by the heterocyclic compound.[1] The electron-donating groups on the benzothiazole ring are thought to facilitate this interaction, thereby inactivating the enzyme.[1]

Quantitative Data for Urease Inhibition

While specific IC50 values for this compound are not available in the reviewed literature, a study on its isomer, 2-amino-6-bromobenzothiazole, provides a strong indication of its potential potency.

CompoundTarget EnzymeIC50 Value (µg/mL)IC50 Value (µM)Standard InhibitorStandard IC50 (µg/mL)
2-Amino-6-bromobenzothiazoleUrease28.4~124Thiourea34.65

Data sourced from a study on 2-amino-6-arylbenzothiazoles.[1] The IC50 in µM is an approximation based on the molecular weight of 2-Amino-6-bromobenzothiazole (229.10 g/mol ).

Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol describes a common colorimetric method to determine the in vitro urease inhibitory activity of a compound by measuring the amount of ammonia produced.[2][3]

Materials:

  • Jack bean urease

  • Urea solution (e.g., 100 mM)

  • Phosphate buffer (e.g., 0.01 M, pH 7.4)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Standard inhibitor (e.g., Thiourea)

  • Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chloride sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of urease solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and initiate color development by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • Incubate at room temperature for 10 minutes for the color to develop.

  • Measure the absorbance at a wavelength of 630 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Signaling Pathway and Logical Relationships

urease_inhibition cluster_enzyme Urease Active Site Urease Urease Enzyme (with Ni2+ ions) Ammonia Ammonia + CO2 (Products) Urease->Ammonia Catalyzes hydrolysis Inactivated_Urease Inactivated Urease Urea Urea (Substrate) Urea->Urease Binds to active site Inhibitor This compound Inhibitor->Urease Chelates Ni2+ ions in active site Inhibitor->Inactivated_Urease Forms stable complex

Caption: Proposed mechanism of urease inhibition by this compound.

Other Potential Mechanisms of Action

The 2-aminobenzothiazole scaffold has been investigated for a variety of other biological activities, suggesting that this compound may have a multifaceted mechanism of action.

Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have demonstrated anticancer properties by targeting various enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4] These include:

  • Kinase Inhibition: Derivatives have been shown to inhibit protein kinases such as PI3K, AKT, mTOR, and EGFR, which are key components of signaling pathways that regulate cell growth, survival, and apoptosis.[4]

  • DNA Gyrase Inhibition: Some benzothiazole-based compounds act as DNA gyrase B inhibitors, which can disrupt DNA replication and repair in cancer cells.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of a compound against cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells.

Experimental Workflow:

anticancer_workflow start Start cell_culture Seed Cancer Cells in 96-well plate start->cell_culture treatment Add this compound (various concentrations) cell_culture->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate Cell Viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Antimicrobial Activity

The 2-aminothiazole core is a well-established pharmacophore in the development of antimicrobial agents. The proposed mechanisms for antimicrobial activity include:

  • Inhibition of Bacterial Cell Wall Synthesis: Some derivatives are predicted to target enzymes like MurB, which are essential for the synthesis of the bacterial cell wall.

  • Inhibition of Fungal Lanosterol 14α-demethylase (CYP51): This is a likely mechanism for antifungal activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound (this compound)

  • Standard antibiotic/antifungal

  • 96-well microtiter plates

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well of the microtiter plate.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Experimental Workflow:

antimicrobial_workflow start Start prepare_dilutions Prepare Serial Dilutions of Test Compound start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate at 37°C for 24h inoculate_plate->incubation visual_inspection Visually Inspect for Growth incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic end End determine_mic->end

Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.

Conclusion

References

An In-Depth Technical Guide to the Discovery and History of 2-Amino-5-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzothiazole is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 2-aminobenzothiazole scaffold, a recognized "privileged structure," it serves as a versatile building block for the synthesis of a wide array of biologically active molecules.[1] This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of this compound, including detailed experimental protocols, quantitative data, and its role in drug discovery, with a focus on its interaction with key signaling pathways.

Physicochemical and Spectral Data

A compilation of the key physicochemical and spectral properties of this compound is presented below, providing a foundational dataset for researchers.

PropertyValue
Molecular Formula C₇H₅BrN₂S
Molecular Weight 229.10 g/mol
CAS Number 20358-03-6
Appearance White to brown solid
Melting Point 194-198 °C
Boiling Point 366.8 ± 34.0 °C (Predicted)
pKa 3.43 ± 0.10 (Predicted)
Solubility Soluble in water
¹H NMR (DMSO-d₆) δ 7.12 (d, J = 8.3 Hz, 1H), 7.39 (d, J = 8.3 Hz, 1H), 8.09 (br s, 2H)
¹³C NMR (DMSO-d₆) δ 109.9, 112.1, 124.9, 130.6, 134.0, 151.2, 166.7 ppm
InChI Key ZPUJTWBWSOOMRP-UHFFFAOYSA-N
SMILES Nc1nc2cc(Br)ccc2s1

Historical Context and Discovery

While a definitive publication marking the first synthesis of this compound is not readily apparent in the historical literature, its origins are intrinsically linked to the development of synthetic methods for the 2-aminobenzothiazole core. The foundational work in this area was laid by Arthur Hugershoff in 1901.

The Hugershoff Synthesis: A Foundational Method

The Hugershoff reaction, a classic method for the synthesis of 2-aminobenzothiazoles, involves the oxidative cyclization of an arylthiourea using bromine in a suitable solvent like chloroform.[2] This method provided a general route to access the 2-aminobenzothiazole scaffold and its derivatives. The synthesis of this compound via this method would logically start from p-bromophenylthiourea.

Evolution of Synthetic Methodologies

Over the decades, the synthesis of 2-aminobenzothiazoles, including the 5-bromo derivative, has evolved from the classical Hugershoff approach to more refined and varied methods.

Synthesis from Substituted Anilines and Thiocyanates

A widely adopted method involves the reaction of a substituted aniline with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of bromine and an acid, typically acetic acid.[3] This one-pot reaction proceeds through the in-situ formation of a thiourea derivative, which then undergoes oxidative cyclization. For the synthesis of this compound, the starting material is p-bromoaniline.

Direct Bromination of 2-Aminobenzothiazole

Another common approach is the direct electrophilic bromination of the parent 2-aminobenzothiazole ring. The benzothiazole ring system is susceptible to electrophilic aromatic substitution, and the position of bromination can be controlled by the reaction conditions.

The following diagram illustrates the primary synthetic pathways to this compound.

G cluster_0 Hugershoff Synthesis Pathway cluster_1 Aniline-Thiocyanate Pathway cluster_2 Direct Bromination Pathway p-Bromoaniline p-Bromoaniline p-Bromophenylthiourea p-Bromophenylthiourea p-Bromoaniline->p-Bromophenylthiourea Thiocyanation 2-Amino-5-bromobenzothiazole_H This compound p-Bromophenylthiourea->2-Amino-5-bromobenzothiazole_H Oxidative Cyclization (Br2, Chloroform) p-Bromoaniline_AT p-Bromoaniline 2-Amino-5-bromobenzothiazole_AT This compound p-Bromoaniline_AT->2-Amino-5-bromobenzothiazole_AT KSCN, Br2, Acetic Acid 2-Aminobenzothiazole 2-Aminobenzothiazole 2-Amino-5-bromobenzothiazole_DB This compound 2-Aminobenzothiazole->2-Amino-5-bromobenzothiazole_DB Brominating Agent (e.g., Br2, NBS)

Primary synthetic routes to this compound.

Detailed Experimental Protocols

The following are detailed experimental protocols for the key synthetic methods, compiled from various sources.[3][4][5]

Protocol 1: Synthesis via the Aniline-Thiocyanate Pathway

This method is a common one-pot procedure for the synthesis of 2-amino-6-substituted benzothiazoles and can be adapted for the 5-bromo derivative.

Materials:

  • p-Bromoaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Concentrated ammonium hydroxide

Procedure:

  • Dissolve p-bromoaniline (1 equivalent) in glacial acetic acid.

  • Add potassium thiocyanate (approximately 1.2 equivalents) to the solution and stir.

  • Cool the mixture in an ice bath to 0-10 °C.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for an additional 2-3 hours.

  • Pour the reaction mixture into a beaker of crushed ice and neutralize with concentrated ammonium hydroxide to precipitate the product.

  • Filter the crude product, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis via Direct Bromination of 2-Aminobenzothiazole

This method is suitable for introducing a bromine atom at the 5-position of the benzothiazole ring.

Materials:

  • 2-Aminobenzothiazole

  • Glacial acetic acid

  • Bromine (Br₂)

  • Sodium hydroxide solution

Procedure:

  • Dissolve 2-aminobenzothiazole (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise while stirring and maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully pouring the mixture into an ice-cold solution of sodium hydroxide to neutralize the acid.

  • The precipitated product is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

The general workflow for these synthetic approaches can be visualized as follows:

G start Starting Materials (e.g., p-Bromoaniline or 2-Aminobenzothiazole) reaction Chemical Reaction (e.g., Cyclization or Bromination) start->reaction workup Reaction Work-up (Neutralization, Extraction) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification product This compound purification->product

General experimental workflow for synthesis.

Role in Drug Discovery and Development

The 2-aminobenzothiazole scaffold is a cornerstone in modern drug discovery, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, with the bromine atom providing a convenient handle for further functionalization through cross-coupling reactions.

As a Precursor for Kinase Inhibitors

A significant application of 2-aminobenzothiazole derivatives is in the development of protein kinase inhibitors.[6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminobenzothiazole core can be elaborated to create potent and selective inhibitors of various kinases.

Targeting the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is frequently observed in cancer.[7] Several studies have demonstrated that 2-aminobenzothiazole derivatives can act as inhibitors of this pathway, making them attractive candidates for anticancer drug development.[1] While direct studies on this compound's effect on this pathway are emerging, its role as a scaffold for PI3K/Akt inhibitors is well-established.

The following diagram illustrates the simplified PI3K/Akt signaling pathway and the potential point of inhibition by 2-aminobenzothiazole derivatives.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellPro Cell Proliferation, Survival, Growth mTORC1->CellPro Stimulation Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K Inhibition

Inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound, a derivative of a privileged medicinal scaffold, has a rich history rooted in the classical methods of heterocyclic chemistry. Its synthesis has evolved to include efficient and versatile methods, making it a readily accessible building block for drug discovery. The demonstrated and potential role of its derivatives as kinase inhibitors, particularly targeting the crucial PI3K/Akt signaling pathway, ensures that this compound will remain a molecule of significant interest for the foreseeable future in the development of novel therapeutics. This guide provides a solid foundation of its chemistry, history, and biological relevance for researchers in the field.

References

The Biological Significance of 2-Aminobenzothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse pharmacological activities, mechanisms of action, and therapeutic potential of 2-aminobenzothiazole derivatives.

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] Its derivatives have emerged as promising candidates in the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and neurological disorders.[3][4][5] This technical guide provides a comprehensive overview of the biological significance of 2-aminobenzothiazole derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Anticancer Activity: Targeting Key Signaling Pathways

2-aminobenzothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various molecular pathways involved in cancer cell proliferation, survival, and metastasis.[1][6] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[7][8]

Kinase Inhibition

Derivatives of 2-aminobenzothiazole have been shown to inhibit a range of kinases, including:

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is a frequently overactivated pathway in cancer, making it a prime therapeutic target.[3][9] Several 2-aminobenzothiazole derivatives have been developed as potent PI3K inhibitors.[3][7] For instance, certain compounds have shown significant inhibitory activity against PI3Kα and PI3Kδ isoforms.[3][10]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR is a key mediator of this process.[7][8] Researchers have synthesized 2-aminobenzothiazole derivatives that act as potent VEGFR-2 inhibitors, thereby impeding tumor angiogenesis.[7]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7][8] Novel 2-aminobenzothiazole derivatives have been identified as effective CDK2 inhibitors.[7]

  • Other Kinases: The versatility of the 2-aminobenzothiazole scaffold allows for the targeting of other important kinases such as EGFR, FAK, and MET.[6][10]

The following diagram illustrates the central role of the PI3K/AKT/mTOR signaling pathway and highlights where 2-aminobenzothiazole derivatives can exert their inhibitory effects.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->PI3K Aminobenzothiazole->AKT Aminobenzothiazole->mTORC1

Inhibition of the PI3K/AKT/mTOR signaling pathway.
Quantitative Data on Anticancer Activity

The cytotoxic effects of novel 2-aminobenzothiazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

Compound/DrugTarget/Mechanism of ActionMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)Reference
New Derivative Series 1 PI3K/mTOR Inhibition1.8 - 7.23.9 - 10.57.44 - 9.99[9]
New Derivative Series 2 VEGFR-2 Inhibition3.84-5.61[9]
OMS5 & OMS14 PI3Kδ Inhibition22.13 - 61.0322.13 - 61.03-[3][9][10]
Doxorubicin Topoisomerase II Inhibitor~0.9~1.2~0.5 - 1.0[9]
Cisplatin DNA Cross-linking Agent~3.1~4.5~2.0[9]
Sorafenib Multi-kinase Inhibitor---[9]

Antimicrobial and Antifungal Activity

In an era of growing antimicrobial resistance, the development of new antimicrobial agents is a critical area of research. 2-Aminobenzothiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[11][12]

Antibacterial and Antifungal Efficacy

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[13] Furthermore, significant antifungal activity has been observed against species such as Candida albicans and Aspergillus niger.[11][14] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.

Compound SeriesOrganismMIC (µg/mL)Reference
1n, o Candida albicans4 - 8[11]
1n, o Candida parapsilosis4 - 8[11]
1n, o Candida tropicalis4 - 8[11]
18, 20 Gram-negative & Gram-positive bacteria6 - 8[12]
2d Enterococcus faecalis & Staphylococcus aureus8[15]

Neuroprotective Effects

Emerging research has highlighted the potential of 2-aminobenzothiazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease.[5][16] Their neuroprotective effects are attributed to multiple mechanisms, including the inhibition of enzymes involved in the pathogenesis of these diseases.[16] For example, Riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS) due to its neuroprotective properties.[5]

Other Biological Activities

The versatile 2-aminobenzothiazole scaffold has been explored for a variety of other therapeutic applications, including:

  • Anti-inflammatory activity [1]

  • Anthelmintic activity [3][12]

  • Hemostatic activity [17]

Experimental Protocols

Standardized experimental protocols are crucial for the accurate evaluation of the biological activities of 2-aminobenzothiazole derivatives.

Synthesis of 2-Aminobenzothiazole Derivatives

A general and efficient method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and acetic acid.[2] Another common approach is the nucleophilic substitution of an intermediate like 2-chloro-N-(benzothiazol-2-yl)acetamide with various amines.[2][3]

General Procedure for N-Acetylation and Amine Substitution:

  • Step 1: Acetylation. To a solution of 2-aminobenzothiazole and a base (e.g., triethylamine) in a dry solvent (e.g., benzene or acetone) at 0°C, chloroacetyl chloride is added dropwise.[3] The reaction mixture is stirred for several hours.

  • Step 2: Nucleophilic Substitution. The resulting (1-chloroacetyl)-2-aminobenzothiazole intermediate is then reacted with a specific amine or piperazine derivative to yield the final product.[3][10]

Synthesis_Workflow Start 2-Aminobenzothiazole Intermediate (1-chloroacetyl)- 2-aminobenzothiazole Start->Intermediate Acetylation (0°C to RT) Reagents1 Chloroacetyl Chloride, Triethylamine, Dry Benzene FinalProduct Final 2-Aminobenzothiazole Derivative Intermediate->FinalProduct Nucleophilic Substitution Reagents2 Amine or Piperazine Derivative Purification Purification & Characterization FinalProduct->Purification

General synthetic workflow for 2-aminobenzothiazole derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[2][9]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: 10 µL of MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[2]

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate overnight A->B C Treat cells with 2-aminobenzothiazole derivatives B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Protocol:

  • Serial Dilution: Prepare two-fold serial dilutions of the 2-aminobenzothiazole derivative in a suitable broth within a 96-well plate.[2]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[2]

  • Inoculation: Inoculate each well with the microbial suspension.[2]

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

2-Aminobenzothiazole derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, particularly in the realms of oncology and infectious diseases, underscore their therapeutic potential. The ability to readily functionalize the core structure allows for the fine-tuning of their pharmacological properties and the development of potent and selective inhibitors for a variety of biological targets. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to translate their preclinical promise into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to explore and harness the significant biological potential of 2-aminobenzothiazole derivatives.

References

A Technical Guide to the Research Applications of 2-Amino-5-bromobenzothiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-bromobenzothiazole is a heterocyclic aromatic compound with the molecular formula C₇H₅BrN₂S.[1][2] It serves as a crucial intermediate and a "privileged scaffold" in medicinal chemistry and drug discovery.[3][4] The benzothiazole ring system, particularly when substituted at the 2-amino position, is a core component of numerous biologically active molecules.[5][6] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, neuroprotective, and antimicrobial properties.[4][6][7] This technical guide provides an in-depth overview of the synthesis, key research applications, and experimental methodologies related to this compound, with a focus on its potential in neurodegenerative disease and oncology.

Synthesis of the 2-Aminobenzothiazole Scaffold

The synthesis of 2-aminobenzothiazole derivatives is a cornerstone of their development as therapeutic agents. A common and effective method is the electrophilic cyclization of N-arylthioureas. A solid-phase synthesis approach offers advantages for creating libraries of derivatives for high-throughput screening.[3] This involves attaching a precursor to a resin, followed by cyclization and cleavage to yield the final product.[3]

A typical synthesis workflow involves the reaction of a substituted aniline with a thiocyanate source in the presence of an oxidizing agent like bromine to induce cyclization.[3]

G cluster_workflow General Solid-Phase Synthesis Workflow start Start: Carboxy-polystyrene Resin step1 React with Thionyl Chloride, then Sodium Azide start->step1 Activation step2 Generate Resin-Bound Acyl-Isothiocyanate step1->step2 step3 React with Substituted Aniline (e.g., 4-bromoaniline) step2->step3 Amine Addition step4 Form Resin-Bound N-acyl, N'-aryl-thiourea step3->step4 step5 Cyclization with Bromine in Acetic Acid step4->step5 Key Ring Formation step6 Cleavage from Resin (e.g., with Hydrazine) step5->step6 Liberation end End: Purified this compound step6->end Purification

Caption: Solid-phase synthesis of 2-aminobenzothiazoles.[3]

Application in Neurodegenerative Diseases: Alzheimer's Disease

A significant area of research for 2-aminobenzothiazole derivatives is in the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD).[8][9] The pathology of AD is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated Tau protein.[9][10] Small molecules that can inhibit the aggregation of Aβ and Tau are considered promising therapeutic candidates.[11][12][13]

Mechanism of Action: Inhibition of Protein Aggregation

Derivatives of the 2-aminothiazole and benzothiazole scaffold have been shown to effectively inhibit the aggregation of both Aβ and Tau proteins in vitro.[14][15][16] By binding to monomeric or oligomeric forms of these proteins, the compounds can disrupt the nucleation and elongation processes required for fibril formation, thereby preventing the formation of toxic aggregates.[12][17] This action helps to mitigate neuronal toxicity and is hypothesized to slow the progression of cognitive decline.[10][18]

G cluster_pathway Targeting Protein Aggregation in Alzheimer's Disease Tau Tau Monomers Tau_Oligo Toxic Tau Oligomers Tau->Tau_Oligo Aggregation Abeta Aβ Monomers Abeta_Oligo Toxic Aβ Oligomers Abeta->Abeta_Oligo Aggregation NFT Neurofibrillary Tangles (NFTs) Tau_Oligo->NFT Toxicity Neuronal Dysfunction & Cell Death Tau_Oligo->Toxicity Plaques Amyloid Plaques Abeta_Oligo->Plaques Abeta_Oligo->Toxicity Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->Tau_Oligo Inhibits Inhibitor->Abeta_Oligo Inhibits

Caption: Inhibition of Tau and Aβ aggregation pathways.[12][15]
Quantitative Data: Aβ Aggregation Inhibition

Several studies have quantified the efficacy of benzothiazole derivatives in preventing Aβ aggregation. The inhibitory concentration (IC₅₀) values demonstrate the potential of these compounds as therapeutic leads.

Compound IDScaffoldTargetInhibition (%) @ 10 µMIC₅₀ (nM)Reference
4f BenzothiazoleAβ Aggregation97.3 ± 3.2%-[15]
4m BenzothiazoleAβ Aggregation94.7 ± 2.1%-[15]
4a BenzothiazoleAβ Aggregation91.9 ± 3.1%-[15]
4h BenzothiazoleAβ Aggregation90.7 ± 2.9%-[15]
LB05 Benzothiazole-PiperazineAChE-induced Aβ AggregationPotent-[16]
Experimental Protocol: Thioflavin S (ThS) Fluorescence Assay for Tau Aggregation

This assay is widely used to monitor the formation of amyloid-like fibrils in vitro.[14] Thioflavin S binds specifically to the cross-β-sheet structures characteristic of amyloid fibrils, resulting in a measurable increase in fluorescence.

  • Protein Preparation: Recombinant full-length human Tau protein is purified and prepared in an appropriate buffer (e.g., phosphate-buffered saline). The protein concentration is adjusted to a working concentration, typically around 2 µM.[14]

  • Compound Preparation: The 2-aminobenzothiazole test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared to achieve the desired final concentrations for the assay.

  • Aggregation Induction: Tau aggregation is initiated by adding an inducer, such as heparin or arachidonic acid, to the protein solution.

  • Incubation: The Tau protein solution is mixed with various concentrations of the test compounds (or vehicle control) in a microplate format. The plate is incubated at 37°C with gentle agitation to promote fibril formation.

  • Fluorescence Measurement: At specified time points, an aliquot of each reaction is transferred to a new microplate containing Thioflavin S solution.

  • Data Analysis: The fluorescence emission is measured using a plate reader (excitation ~440 nm, emission ~521 nm). The percentage of aggregation inhibition is calculated by comparing the fluorescence intensity of compound-treated samples to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of Tau aggregation, is determined from the dose-response curve.[14]

Application in Oncology: Kinase Inhibition

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology, forming the basis of several approved kinase inhibitors like Dasatinib.[5][19] Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases that are often dysregulated in cancer, such as PI3K, Aurora kinases, and Src family kinases.[6][19][20][21]

Mechanism of Action: Targeting Kinase Signaling Pathways

Protein kinases are critical regulators of cellular processes like proliferation, survival, and migration.[22] In many cancers, kinases within signaling pathways such as the PI3K/Akt/mTOR pathway are constitutively active, driving uncontrolled cell growth.[6][20] 2-aminobenzothiazole derivatives are often designed as ATP-competitive inhibitors, binding to the ATP pocket of the target kinase and blocking its phosphotransferase activity.[22] This inhibition disrupts the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[6]

G cluster_pathway Kinase Inhibition in Cancer Therapy (PI3K Pathway) GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.[6][20]
Quantitative Data: Antiproliferative Activity

The anticancer potential of these compounds is often evaluated by their ability to inhibit the growth of various cancer cell lines, with IC₅₀ values indicating their potency.

Compound IDScaffoldCell Line (Cancer Type)IC₅₀ (µM)TargetReference
13 2-AminobenzothiazoleHCT116 (Colon)6.43 ± 0.72EGFR[6]
13 2-AminobenzothiazoleA549 (Lung)9.62 ± 1.14EGFR[6]
54 2-AminobenzothiazoleMCF-7 (Breast)PotentPI3Kα[6]
OMS5 2-AminobenzothiazoleA549 (Lung)22.13-[20]
OMS14 2-AminobenzothiazoleMCF-7 (Breast)31.06-[20]
27 2-Aminothiazole786-O (Renal)5CK2[22]
Experimental Protocol: Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition in a high-throughput format.

  • Reagents: Prepare assay buffer, recombinant kinase, a specific substrate peptide (often biotinylated), ATP, and a lanthanide-labeled anti-phospho-substrate antibody.

  • Compound Addition: Add serial dilutions of the 2-aminobenzothiazole test compounds to the wells of a microplate.

  • Kinase Reaction: Add the kinase and substrate to the wells. Initiate the phosphorylation reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mix containing a europium-labeled antibody that specifically recognizes the phosphorylated substrate and a streptavidin-allophycocyanin (SA-APC) conjugate that binds to the biotinylated substrate.

  • Signal Measurement: After another incubation period, read the plate on a TR-FRET-compatible reader. The reader excites the europium donor (at ~340 nm) and measures emission from both the donor (at ~615 nm) and the APC acceptor (at ~665 nm).

  • Data Analysis: A high FRET signal (ratio of acceptor to donor emission) indicates high kinase activity (phosphorylation). The presence of an effective inhibitor reduces phosphorylation, leading to a low FRET signal.[20] Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value from the resulting dose-response curve.

Conclusion and Future Directions

This compound and its related structures represent a versatile and highly valuable scaffold in modern medicinal chemistry. The extensive research into their derivatives has demonstrated significant potential in two of the most challenging areas of human health: neurodegenerative diseases and oncology. The ability of these compounds to potently inhibit protein aggregation in Alzheimer's models and to modulate key kinase signaling pathways in cancer highlights their promise.

Future research will likely focus on optimizing the lead compounds to improve their selectivity, pharmacokinetic properties, and ability to cross the blood-brain barrier for neurological applications. The development of novel synthetic methodologies will continue to expand the chemical diversity of accessible derivatives, enabling the exploration of new biological targets and therapeutic applications.

References

Spectroscopic Profile of 2-Amino-5-bromobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Amino-5-bromobenzothiazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectroscopic information and the methodologies for its acquisition.

Core Spectroscopic Data

The following sections present the available nuclear magnetic resonance (NMR) data for this compound. Due to the limited availability of published experimental infrared (IR) and mass spectrometry (MS) data for this specific molecule, representative data and interpretation for closely related analogs and general principles for brominated aromatic compounds are provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound have been reported and are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.51-7.53m-2HH-4, H-7
7.21dd1.8 and 8.31HH-6

Solvent: MeOD

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
117.4C-Br
118.8Aromatic CH
120.4Aromatic CH

Solvent: MeOD. Note: Not all carbon signals were reported in the available literature.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200Strong, BroadN-H StretchPrimary Amine (-NH₂)
3100-3000MediumC-H StretchAromatic C-H
1640-1600MediumN-H BendPrimary Amine (-NH₂)
1600-1450Medium-StrongC=C StretchAromatic Ring
1550-1450Medium-StrongC=N StretchThiazole Ring
1250-1000Medium-StrongC-N StretchAromatic Amine
850-750StrongC-H BendAromatic Out-of-Plane
700-500Medium-StrongC-Br StretchAryl Bromide
Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound could not be located. However, the expected mass spectrum can be inferred from its molecular weight and the characteristic isotopic pattern of bromine. The molecular weight of this compound (C₇H₅BrN₂S) is 229.10 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
229/231[M]⁺Molecular ion peak with a characteristic 1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br).

Fragmentation Pattern: Electron ionization (EI) mass spectrometry of brominated aromatic compounds typically shows the molecular ion and fragment ions resulting from the loss of the bromine atom and other small molecules. The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern for fragments containing a single bromine atom.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques, based on standard laboratory practices for the analysis of solid organic compounds.

NMR Spectroscopy

Sample Preparation:

  • A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Spectra are typically acquired on a 300 or 500 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Spectra are acquired on the same instrument, typically at a frequency of 75 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • A small amount of the solid this compound is placed directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (Electron Ionization - EI)
  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Sample (this compound) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Place_ATR Place on ATR Crystal Sample->Place_ATR MS Mass Spectrometer (EI-MS) Sample->MS NMR NMR Spectrometer (¹H and ¹³C) Dissolve->NMR IR FT-IR Spectrometer Place_ATR->IR NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation & Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Theoretical Investigations of 2-Amino-5-bromobenzothiazole: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromobenzothiazole is a heterocyclic compound of significant interest in medicinal chemistry due to the established biological activities of the 2-aminobenzothiazole scaffold. Theoretical studies, employing computational chemistry methods, are crucial for understanding its molecular structure, electronic properties, and reactivity, thereby guiding the design and development of novel therapeutic agents. While dedicated, in-depth theoretical publications specifically on this compound are not prevalent in existing literature, this guide outlines the standard computational methodologies and expected outcomes from such a study. We draw upon established theoretical frameworks and data from closely related analogs, such as 2-amino-5-bromobenzoic acid and its esters, to present a comprehensive overview of the valuable insights that can be gained through in silico analysis. This whitepaper details the protocols for geometry optimization, vibrational frequency analysis, frontier molecular orbital analysis, and molecular docking, providing a foundational guide for researchers engaging in the computational study of this important molecule.

Introduction

The benzothiazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-aminobenzothiazole core, in particular, is a privileged structure found in numerous biologically active compounds. The introduction of a bromine atom at the 5-position, yielding this compound, modulates the electronic and steric properties of the molecule, potentially influencing its biological target interactions and metabolic stability.

Theoretical studies using quantum chemical methods like Density Functional Theory (DFT) provide a powerful, non-experimental approach to elucidate the fundamental characteristics of a molecule. These studies can predict molecular geometry, vibrational spectra (FT-IR and FT-Raman), electronic properties (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the nature of intramolecular interactions. Such data is invaluable for understanding structure-activity relationships (SAR), predicting reactivity, and designing more potent and selective drug candidates.

This guide will detail the standard workflow and methodologies for a comprehensive theoretical investigation of this compound.

Computational Methodology

A robust theoretical study of this compound would typically involve a multi-step computational workflow. The primary method of choice is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Geometry Optimization

The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization calculation.

Experimental Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional.

  • Basis Set: 6-311++G(d,p) is a common choice, providing a flexible description of the electron distribution, including polarization and diffuse functions, which are important for describing non-covalent interactions.

  • Environment: Calculations are typically performed in the gas phase to represent an isolated molecule. Solvent effects (e.g., in water or ethanol) can be modeled using implicit solvent models like the Polarization Continuum Model (PCM).

  • Verification: The optimized geometry is confirmed as a true energy minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the subsequent vibrational analysis.

The output of this calculation provides key geometrical parameters. While specific data for this compound is not published, Table 1 presents analogous data for a structurally similar molecule, Methyl 2-amino-5-bromobenzoate, to illustrate the expected results.[1]

Data Presentation: Optimized Geometrical Parameters

Disclaimer: The following data is for Methyl 2-amino-5-bromobenzoate, a structurally related molecule, and is presented for illustrative purposes to show the typical output of a geometry optimization calculation.

Table 1: Selected Optimized Geometrical Parameters for Methyl 2-amino-5-bromobenzoate (Illustrative)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-Br 1.895 C-C-Br 119.5
C-N (amino) 1.375 C-C-N 122.1
C=O 1.220 O=C-O 124.8

| C-O | 1.350 | C-O-C | 116.2 |

Data adapted from studies on related compounds for illustrative purposes.[1]

G cluster_workflow Computational Workflow start Initial Structure (this compound) opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt Input freq Vibrational Frequency Analysis opt->freq Optimized Geometry nbo NBO Analysis opt->nbo Wavefunction homo_lumo HOMO-LUMO Analysis opt->homo_lumo Wavefunction docking Molecular Docking opt->docking Ligand Prep G cluster_homo_lumo Frontier Molecular Orbital Concept LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO ΔE = Energy Gap (Reactivity Indicator) label_lumo Electron Acceptor (Electrophilic Attack) LUMO->label_lumo label_homo Electron Donor (Nucleophilic Attack) HOMO->label_homo Energy Energy G cluster_docking Molecular Docking Workflow PDB Select Target Protein (e.g., from PDB) ReceptorPrep Prepare Receptor (Remove water, add hydrogens) PDB->ReceptorPrep Docking Perform Docking Simulation ReceptorPrep->Docking Ligand Prepare Ligand (Optimized 3D Structure) Ligand->Docking Analysis Analyze Results (Binding affinity, Interactions) Docking->Analysis

References

Methodological & Application

detailed protocol for 2-Amino-5-bromobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-Amino-5-bromobenzothiazole

Introduction this compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a crucial building block for the synthesis of various biologically active molecules. This document provides a detailed protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The described method is based on the established reaction of 4-bromoaniline with potassium thiocyanate and bromine in glacial acetic acid.

Reaction Scheme

The synthesis proceeds via the reaction of 4-bromoaniline with potassium thiocyanate in the presence of bromine, which acts as an oxidizing agent to facilitate the cyclization to the benzothiazole ring system.

Chemical Equation:

4-bromoaniline + 2 KSCN + Br₂ → this compound + 2 KBr + HSCN + HBr

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

  • 4-bromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid (CH₃COOH)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Ice bath

  • Buchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 4-bromoaniline in glacial acetic acid.

  • Addition of Thiocyanate: To the stirred solution, add potassium thiocyanate. Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10°C.

  • Reaction: After the addition of bromine is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[2]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a white to pale yellow solid.[3][4]

  • Characterization: The final product can be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2][3]

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Handle all organic solvents in a well-ventilated area.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValue
Reactants
4-bromoaniline1.0 eq
Potassium thiocyanate2.2 eq
Bromine1.1 eq
Solvent
Glacial Acetic AcidVaries based on scale
Reaction Conditions
Bromination Temperature0-10 °C
Reaction TemperatureRoom Temperature
Reaction Time12-18 hours
Product
Yield60-75% (reported for similar syntheses)[5]
AppearanceWhite to pale yellow solid[3]
Melting Point195-197 °C[3]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Reactants 1. Mix 4-bromoaniline and KSCN in Glacial Acetic Acid Cooling 2. Cool mixture in an ice bath Reactants->Cooling Bromination 3. Add Bromine solution dropwise (0-10°C) Cooling->Bromination Reaction 4. Stir at Room Temperature (12-18h) Bromination->Reaction Quench 5. Pour into ice water Reaction->Quench Neutralize 6. Neutralize with Saturated NaHCO3 Quench->Neutralize Extract 7. Extract with Ethyl Acetate Neutralize->Extract Dry 8. Dry organic layer (Na2SO4) Extract->Dry Evaporate 9. Remove solvent (Rotary Evaporator) Dry->Evaporate Purify 10. Recrystallize from Ethanol Evaporate->Purify Product Pure this compound Purify->Product Reaction_Mechanism Aniline 4-Bromoaniline Thiocyanation Electrophilic Thiocyanation (Intermediate Formation) Aniline->Thiocyanation Thiocyanate Thiocyanate ion (SCN-) Thiocyanate->Thiocyanation Bromine Bromine (Br2) Bromine->Thiocyanation Activates Cyclization Intramolecular Cyclization Thiocyanation->Cyclization Aromatization Oxidative Aromatization Cyclization->Aromatization Product This compound Aromatization->Product

References

2-Amino-5-bromobenzothiazole: A Versatile Building Block for Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2-Amino-5-bromobenzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The benzothiazole scaffold is considered a "privileged structure," frequently found in biologically active compounds and approved pharmaceuticals.[1][2] The presence of a bromine atom at the 5-position and a nucleophilic amino group at the 2-position makes this compound a versatile building block for the synthesis of a diverse array of derivatives. These derivatives have shown considerable promise as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The bromine atom serves as a convenient handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents.[5][6] The amino group can be readily acylated, sulfonated, or condensed with aldehydes to form Schiff bases, further expanding the accessible chemical space.[7][8][9]

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations and outlines the biological relevance of its derivatives, particularly as kinase inhibitors in anticancer research.

Synthetic Applications

This compound is a valuable starting material for a variety of chemical transformations, enabling the synthesis of complex molecules with potential therapeutic applications.

1. Solid-Phase Synthesis of this compound

A traceless solid-phase synthesis approach can be utilized for the efficient preparation of 2-aminobenzothiazole derivatives, including the 5-bromo substituted analog.[1] This method involves the use of a resin-bound acyl-isothiocyanate which reacts with an appropriate aniline precursor. The subsequent cyclization and cleavage from the solid support yield the desired 2-aminobenzothiazole.

2. N-Acylation and N-Sulfonylation

The exocyclic amino group of this compound can be readily derivatized through acylation or sulfonylation. These reactions are fundamental in modifying the electronic and steric properties of the molecule, which can significantly impact its biological activity. Acylation can be achieved using acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions.

3. Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the straightforward installation of a wide range of aryl or heteroaryl groups, creating extensive libraries of 5-aryl-2-aminobenzothiazole derivatives.[5][6] These derivatives are of particular interest in drug discovery due to their structural resemblance to known kinase inhibitors.

4. Schiff Base Formation

Condensation of the 2-amino group with various aldehydes yields the corresponding Schiff bases (imines). This reaction is a simple yet powerful method for generating structural diversity. Benzothiazole Schiff bases have been reported to possess a wide range of biological activities, including antimicrobial and antioxidant properties.

Biological Significance: Anticancer Activity and Kinase Inhibition

Derivatives of 2-aminobenzothiazole are widely recognized for their potent anticancer properties.[2][3][4] Many of these compounds exert their effects by inhibiting protein kinases, which are crucial enzymes that regulate cellular signaling pathways often dysregulated in cancer.

Several key signaling pathways have been identified as targets for 2-aminobenzothiazole derivatives, including:

  • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can starve tumors of their blood supply.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

The ability to synthesize a wide array of derivatives from this compound makes it an excellent starting point for the development of novel kinase inhibitors targeting these and other important cancer-related pathways.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol describes a method for the synthesis of this compound on a solid support.[1]

Materials:

  • Carboxy-polystyrene resin

  • Reagents for resin-bound acyl-isothiocyanate formation

  • 4-bromoaniline

  • N,N-dimethylformamide (DMF)

  • Bromine

  • Acetic acid

  • Hydrazine monohydrate

  • Ethanol

Procedure:

  • Preparation of Resin-Bound Thiourea: The resin-bound N-acyl, N'-(4-bromophenyl)-thiourea is prepared by treating resin-bound acyl-isothiocyanate with 4-bromoaniline in DMF at room temperature.

  • Cyclization: The resin-bound thiourea is suspended in acetic acid, and a solution of bromine in acetic acid is added. The mixture is stirred at room temperature overnight to effect cyclization to the 2-aminobenzothiazole scaffold.

  • Cleavage: The resin is treated with 4% hydrazine monohydrate in ethanol and heated using microwave irradiation at 150 °C for 30 minutes.

  • Purification: After cooling, the resin is filtered off, and the filtrate is concentrated. The crude product is purified by silica gel column chromatography or crystallization from ethanol.

Quantitative Data for this compound: [1]

ParameterValue
Yield 38%
Melting Point (°C) 195-197
¹H NMR (MeOD) δ 7.21 (dd, J = 1.8, 8.3 Hz, 1H), 7.51-7.53 (m, 2H)
¹³C NMR (MeOD) δ 117.4, 118.8, 120.4, 122.6, 128.4, 151.9, 168.2
IR (cm⁻¹) 3409, 3270, 1642, 1529
HRMS (m/z) Calculated for C₇H₆BrN₂S⁺: 228.9435, Found: 228.9531

Protocol 2: N-Acylation of this compound with Acetyl Chloride (Adapted)

This protocol is adapted from a general procedure for the acylation of 2-aminobenzothiazole.

Materials:

  • This compound

  • Acetyl chloride

  • Dry Acetone

  • Acidified cold water

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in dry acetone (30 mL).

  • Slowly add acetyl chloride (10 mmol) to the solution.

  • Reflux the reaction mixture for 2 hours.

  • After cooling to room temperature, pour the mixture into acidified cold water.

  • Collect the resulting solid product by filtration.

  • Wash the solid with cold acetone and dry to obtain N-(5-bromo-1,3-benzothiazol-2-yl)acetamide.

Expected Quantitative Data (based on analogous reactions):

ParameterExpected Value
Yield Good to excellent
Form Solid

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound (Adapted)

This protocol is adapted from a detailed procedure for the Suzuki coupling of 2-amino-6-bromobenzothiazole.[5][6]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).

  • Add Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane and water (4:1 ratio, 5 mL total volume).

  • Heat the reaction mixture to 95 °C and stir for the required time (monitoring by TLC).

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Suzuki Coupling of 2-Amino-6-bromobenzothiazole (as a reference): [6]

Aryl Boronic Acid/EsterSolventYield (%)
Tolyl boronic acidToluene65
Tolyl boronic acidDioxane75
4-Fluorophenyl boronic acidToluene61
4-Fluorophenyl boronic acidDioxane73
4-Methoxyphenyl boronic acidDMF64
3,5-bis(trifluoromethyl)phenyl boronic esterDioxane81
Phenyl boronic acidDioxane78

Protocol 4: Synthesis of a Schiff Base from this compound (Adapted)

This protocol is adapted from a general procedure for the synthesis of benzothiazole Schiff bases.

Materials:

  • This compound

  • Substituted aldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Add the substituted aldehyde (10 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture).

Expected Quantitative Data (based on analogous reactions):

ParameterExpected Value
Yield Good to excellent
Form Crystalline solid

Visualizations

Experimental Workflow for Derivatization

G cluster_acylation N-Acylation cluster_suzuki Suzuki Coupling cluster_schiff Schiff Base Formation start This compound acyl_reagent Acyl Chloride / Anhydride start->acyl_reagent Reaction suzuki_reagent Arylboronic Acid Pd(0) Catalyst, Base start->suzuki_reagent Reaction schiff_reagent Aldehyde Catalytic Acid start->schiff_reagent Reaction acylation N-Acylated Derivative acyl_reagent->acylation suzuki_product 5-Aryl-2-aminobenzothiazole suzuki_reagent->suzuki_product schiff_product Schiff Base Derivative schiff_reagent->schiff_product

Caption: General synthetic routes from this compound.

Inhibition of Pro-Angiogenic and Survival Signaling

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Angiogenesis, Cell Survival, Proliferation mTOR->Proliferation Promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->VEGFR2 Inhibits Inhibitor->PI3K Inhibits

Caption: Inhibition of VEGFR-2 and PI3K/Akt pathways by derivatives.

References

The Versatility of 2-Amino-5-bromobenzothiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] The introduction of a bromine atom at the 5-position, creating 2-Amino-5-bromobenzothiazole, provides a versatile chemical handle for further structural modifications, enabling the generation of diverse chemical libraries for drug discovery.[5] This document provides an overview of the applications of this compound in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Applications in Drug Discovery

Derivatives of this compound have shown significant potential across several therapeutic areas:

  • Anticancer Activity: The 2-aminobenzothiazole core is a well-established pharmacophore in oncology.[2][6] Derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer.[3][5] These compounds can interfere with signaling pathways that promote cell growth, survival, and metastasis.[3]

  • Neurodegenerative Diseases: Certain 2-aminobenzothiazole derivatives, such as Riluzole, are used in the treatment of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[7][8] Research is also exploring their potential in treating Alzheimer's disease by targeting enzymes like 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10).[9][10]

  • Antimicrobial Activity: The scaffold has been utilized to develop agents with bactericidal activity against various pathogens, including Mycobacterium tuberculosis.[11][12] These compounds often target essential bacterial enzymes like DNA gyrase.[13]

  • Anti-inflammatory and Other Activities: The versatility of the 2-aminobenzothiazole structure has led to the exploration of its derivatives for a range of other biological activities, including anti-inflammatory, anticonvulsant, and antidiabetic properties.[7]

Quantitative Data Summary

The following tables summarize the biological activity of various 2-aminobenzothiazole derivatives from the literature, providing a comparative overview of their potency.

Compound IDTarget/AssayCell LineIC50 (µM)Reference
OMS5 Anticancer ActivityA549 (Lung)22.13[14]
MCF-7 (Breast)Not Specified[14]
OMS14 Anticancer ActivityA549 (Lung)61.03[14]
MCF-7 (Breast)Not Specified[14]
Compound 20 VEGFR-2 InhibitionHepG29.99[15]
HCT-1167.44[15]
MCF-78.27[15]
Compound 24 FAK InhibitionC6 (Rat Glioma)4.63[15]
A54939.33[15]
Compounds 14-18 EGFR InhibitionPC3, MCF-7, A549, HCT-116, MDA-MB-2310.173 - 1.08[15]
Compound IDTarget OrganismMIC (µM)Reference
Compound 21 M. tuberculosis (wild type)10[11]
Compound 22 M. tuberculosis (wild type)10[11]
Compound 23 M. tuberculosis (wild type)10-11[11]
Compound 29 M. tuberculosis (replicating)27.5 (bactericidal)[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the core scaffold via electrophilic cyclization.

Materials:

  • 4-bromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve 4-bromoaniline in glacial acetic acid.

  • Add potassium thiocyanate to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[1]

G cluster_workflow Synthetic Workflow for this compound start Start: 4-bromoaniline in Acetic Acid add_kscn Add KSCN start->add_kscn cool Cool to 0°C add_kscn->cool add_br2 Add Br2 in Acetic Acid cool->add_br2 stir Stir Overnight at RT add_br2->stir precipitate Precipitate in Ice Water stir->precipitate filter_wash Filter and Wash precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize end End: Pure this compound recrystallize->end

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of 2-aminobenzothiazole derivatives against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (2-aminobenzothiazole derivative)

  • Positive control inhibitor

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and assay buffer.

  • Add the test compound or positive control to the respective wells. Include a no-inhibitor control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[5]

G cluster_workflow Workflow for Kinase Inhibition Assay prep_compound Prepare Serial Dilution of Test Compound add_compound Add Test Compound or Control prep_compound->add_compound plate_setup Add Kinase, Substrate, and Buffer to Plate plate_setup->add_compound start_reaction Initiate Reaction with ATP add_compound->start_reaction incubate Incubate start_reaction->incubate measure_activity Measure Kinase Activity incubate->measure_activity calculate_ic50 Calculate % Inhibition and IC50 measure_activity->calculate_ic50 end End: Determine Inhibitory Potency calculate_ic50->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the determination of the minimum inhibitory concentration of a compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Growth medium (e.g., Mueller-Hinton broth)

  • Test compound

  • Positive control antibiotic (e.g., Gentamicin)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the bacterial strain.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Signaling Pathway Visualization

Derivatives of 2-aminobenzothiazole often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently targeted pathway.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

This document serves as a foundational guide to the applications of this compound in medicinal chemistry. The versatility of this scaffold, coupled with established synthetic and screening protocols, makes it a valuable starting point for the development of novel therapeutics.

References

Application Notes and Protocols for Developing Novel Therapeutics Using 2-Amino-5-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This document provides detailed application notes and protocols for utilizing 2-Amino-5-bromobenzothiazole as a starting material for the development of novel therapeutics, with a focus on its applications in oncology and neurodegenerative diseases.

This compound serves as a key intermediate in the synthesis of a wide range of derivatives. The bromine atom at the 5-position offers a site for further functionalization, allowing for the modulation of the molecule's physicochemical properties and biological activity. The 2-amino group is also readily derivatized, providing another avenue for structural modification.[3][4]

Therapeutic Applications

Anticancer Drug Development

Derivatives of 2-aminobenzothiazole have shown significant promise as anticancer agents, targeting various signaling pathways and proteins implicated in cancer progression.[1][5]

Targeted Pathways and Mechanisms:

  • Kinase Inhibition: Many 2-aminobenzothiazole derivatives act as inhibitors of protein kinases that are overexpressed or hyperactivated in cancer cells. These include:

    • Epidermal Growth Factor Receptor (EGFR)[1]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1]

    • Phosphoinositide 3-kinase (PI3K)[3]

    • Focal Adhesion Kinase (FAK)[1]

  • PI3K/AKT/mTOR Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Several novel 2-aminobenzothiazole compounds have been designed to target components of this pathway.[3]

A diagram of the PI3K/AKT/mTOR signaling pathway, a common target for 2-aminobenzothiazole derivatives, is presented below.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway targeted by 2-aminobenzothiazole derivatives.

Neurodegenerative Diseases - Alzheimer's Disease

The 2-aminobenzothiazole scaffold is also being explored for the treatment of neurodegenerative diseases like Alzheimer's.[6][7] Riluzole, a 2-aminobenzothiazole derivative, is already used to treat amyotrophic lateral sclerosis and has been investigated for Alzheimer's disease due to its neuroprotective effects.[6]

Therapeutic Strategies:

  • Multi-Target-Directed Ligands (MTDLs): Alzheimer's disease has a complex pathogenesis, making multi-target drugs an attractive approach. Novel benzothiazole derivatives are being developed to simultaneously target:

    • Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors help to increase acetylcholine levels in the brain, which are depleted in Alzheimer's patients.[6]

    • Histamine H3 Receptor (H3R) Antagonism: H3R antagonists can enhance the release of several neurotransmitters, including acetylcholine, showing potential for cognitive improvement.[6]

  • Inhibition of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10): This mitochondrial enzyme is also known as amyloid-binding alcohol dehydrogenase (ABAD) and its inhibition is considered a therapeutic strategy for Alzheimer's disease.[8][9]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various 2-aminobenzothiazole derivatives.

Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives

CompoundCell LineIC50 (µM)TargetReference
Compound 24C6 (rat glioma)4.63 ± 0.85FAK[1]
Compound 24A549 (human lung adenocarcinoma)39.33 ± 4.04FAK[1]
Compounds 14-18PC3, MCF-7, A549, HCT-116, MDA-MB-2310.315 - 2.66EGFR[1]
Compound 20HepG2, HCT-116, MCF-77.44 - 9.99VEGFR-2[1]
OMS5A549 (lung cancer) & MCF-7 (breast cancer)22.13 - 61.03Unknown[3]
OMS14A549 (lung cancer) & MCF-7 (breast cancer)22.13 - 61.03PIK3CD/PIK3R1[3]

Table 2: PI3Kγ Inhibition by 2-Aminobenzothiazole Derivatives

CompoundConcentration (µM)% InhibitionReference
OMS110047[3]
OMS210048[3]

Experimental Protocols

Synthesis of this compound Derivatives

The following diagram illustrates a general workflow for the synthesis and screening of novel this compound derivatives.

Synthesis_Workflow Start This compound Step1 Chemical Modification (e.g., N-acylation, Suzuki coupling) Start->Step1 Step2 Purification (e.g., Column Chromatography, Recrystallization) Step1->Step2 Step3 Structural Characterization (NMR, Mass Spectrometry, FT-IR) Step2->Step3 Step4 In Vitro Biological Screening (e.g., Cytotoxicity assays, Enzyme inhibition assays) Step3->Step4 Step5 Data Analysis & SAR Studies Step4->Step5

References

Application Notes and Protocols: Synthesis and Anticancer Evaluation of 2-Amino-5-bromobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-amino-5-bromobenzothiazole derivatives and their evaluation as potential anticancer agents. This document includes detailed experimental protocols, quantitative data on their efficacy, and visual representations of relevant biological pathways and experimental workflows.

Introduction

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological activities, including anticancer properties.[1][2] The introduction of a bromine atom at the 5-position can enhance the therapeutic potential of these compounds. This document outlines the synthesis of various derivatives of this compound and details their cytotoxic effects against several cancer cell lines. The primary mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphatidylinositol 3-kinase (PI3K).[2][3]

Data Presentation: Anticancer Activity of this compound Derivatives

The anticancer activity of synthesized this compound derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for representative compounds from this class.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 Morpholine-thioureaMCF-7 (Breast)18.10[4]
1 Morpholine-thioureaHeLa (Cervical)38.85[4]
2 Pyrimidine-isoxazoleColo205 (Colon)5.04[4][5]
2 Pyrimidine-isoxazoleU937 (Lymphoma)13.9[4][5]
2 Pyrimidine-isoxazoleMCF-7 (Breast)30.67[4][5]
2 Pyrimidine-isoxazoleA549 (Lung)30.45[4][5]
3 Indole-semicarbazideHT-29 (Colon)0.024[4]
3 Indole-semicarbazideH460 (Lung)0.29[4]
3 Indole-semicarbazideA549 (Lung)0.84[4]
3 Indole-semicarbazideMDA-MB-231 (Breast)0.88[4]
OMS5 Piperazine-4-nitroanilineA549 (Lung)22.13 - 61.03[6]
OMS14 Piperazine-4-nitroanilineMCF-7 (Breast)22.13 - 61.03[6]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a common method for the synthesis of the this compound core structure, which can then be used as a starting material for further derivatization. The classical synthesis involves the treatment of 4-bromoaniline with potassium thiocyanate in the presence of bromine.[1]

Materials:

  • 4-bromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ethanol

  • Concentrated ammonium hydroxide

  • Activated carbon (Norit)

Procedure:

  • In a well-ventilated fume hood, dissolve 4-bromoaniline in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Cool the solution in an ice bath and add a solution of potassium thiocyanate in acetic acid dropwise with continuous stirring.

  • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate and wash thoroughly with water.

  • To purify, dissolve the crude product in hot ethanol and treat with activated carbon to decolorize the solution.

  • Filter the hot solution and add concentrated ammonium hydroxide to the filtrate to precipitate the purified this compound.[7]

  • Filter the purified product, wash with cold 30% ethanol, and dry under vacuum.

Protocol 2: Synthesis of this compound Derivatives (General Scheme)

Further derivatization of the 2-amino group of this compound allows for the creation of a diverse library of compounds. A general approach for acylation is provided below.

Materials:

  • This compound

  • Appropriate acyl chloride or anhydride

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound in an appropriate anhydrous solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base such as pyridine or triethylamine to the solution.

  • Cool the mixture in an ice bath and add the desired acyl chloride or anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for the required time (monitored by TLC).

  • Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final derivative.

Protocol 3: MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

Logical Relationships and Workflows

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis Phase cluster_screening Anticancer Screening Phase A Starting Material (this compound) B Derivatization Reactions (e.g., Acylation, Schiff Base Formation) A->B C Purification and Characterization (Column Chromatography, NMR, MS) B->C E MTT Assay (Cytotoxicity Screening) C->E Test Compounds D Cell Line Culture (e.g., MCF-7, A549) D->E F Data Analysis (IC50 Determination) E->F G Further Studies (Mechanism of Action, In vivo testing) F->G Lead Compounds Identified Signaling_Pathways cluster_VEGFR VEGFR-2 Pathway cluster_EGFR EGFR Pathway cluster_PI3K PI3K/Akt Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF_MEK_ERK Raf-MEK-ERK (MAPK Pathway) PKC->RAF_MEK_ERK Proliferation Proliferation RAF_MEK_ERK->Proliferation EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS RAS RAS GRB2_SOS->RAS EGFR_RAF_MEK_ERK Raf-MEK-ERK RAS->EGFR_RAF_MEK_ERK EGFR_RAF_MEK_ERK->Proliferation RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival inhibits apoptosis mTOR->Proliferation Inhibitor This compound Derivatives Inhibitor->VEGFR2 Inhibitor->EGFR Inhibitor->PI3K

References

experimental procedure for N-acylation of 2-Amino-5-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: N-Acylation of 2-Amino-5-bromobenzothiazole

Introduction

The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties.[1][2] N-acylation of the 2-amino group is a critical and common modification used to synthesize novel chemical entities for drug discovery and development. This document provides detailed experimental protocols for the N-acylation of this compound using various standard laboratory methods.

These protocols are designed for researchers and scientists in organic synthesis, medicinal chemistry, and drug development. The procedures cover reactions with acyl chlorides and carboxylic acids using coupling agents, providing a comparative basis for method selection.

Data Presentation: Comparison of Acylation Protocols

The following table summarizes typical reaction conditions and outcomes for different methods of acylating this compound, allowing for an at-a-glance comparison to aid in methods selection.

MethodAcylating AgentSolvent / Base or CatalystTemperatureTime (hours)Typical Yield
A: Acyl Chloride Chloroacetyl ChlorideDichloromethane / Triethylamine0 °C to Room Temp.16Good
B: Carboxylic Acid Substituted Carboxylic AcidDichloromethane / EDCI, HOBt, Et₃N0 °C to Room Temp.1719-35%[2]
C: Acetic Acid Glacial Acetic AcidAcetic Acid (Solvent)Reflux (~118 °C)8-10~88%[3]

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of N-acylated this compound derivatives is outlined below.

G cluster_prep Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Starting Materials: - this compound - Acylating Agent - Base/Catalyst dissolve Dissolve in Anhydrous Solvent under Inert Atmosphere (e.g., Argon) start->dissolve cool Cool Reaction Mixture (e.g., 0 °C Ice Bath) dissolve->cool add Add Acylating Agent (Dropwise) cool->add react Stir at Specified Temperature add->react monitor Monitor Reaction (via TLC) react->monitor quench Wash with Water/ Aqueous Solutions monitor->quench dry Dry Organic Layer (e.g., Na₂SO₄) quench->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify end_product Pure N-Acylated Product purify->end_product characterize Characterize Structure (NMR, MS, IR) end_product->characterize

Caption: General experimental workflow for N-acylation.

Experimental Protocols

Materials and General Procedures:

  • Starting Material: this compound (CAS: 20358-03-6).[4]

  • Solvents: Anhydrous solvents such as Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) should be used.

  • Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions with atmospheric moisture.

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Petroleum Ether) to observe the consumption of the starting material and the formation of the product.[3]

Protocol A: N-Acylation using an Acyl Chloride

This method is a straightforward and common procedure for forming amides from amines.

Reagents:

  • This compound (1.0 mmol)

  • Acyl Chloride (e.g., Chloroacetyl chloride) (1.1 mmol)[1]

  • Triethylamine (Et₃N) (1.5 mmol)[2]

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

Procedure:

  • Dissolve this compound in anhydrous CH₂Cl₂ (10 mL) in a round-bottom flask under an argon atmosphere.

  • Add Triethylamine (Et₃N) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride dropwise to the cooled, stirred solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[2]

  • Monitor the reaction to completion using TLC.

  • Upon completion, wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.[2]

  • Purify the resulting crude solid by flash column chromatography or recrystallization to yield the pure N-acylated product.[3]

Protocol B: N-Acylation using a Carboxylic Acid and Coupling Agents

This protocol is ideal for acylating agents that are available as carboxylic acids and is a standard method in peptide synthesis and medicinal chemistry.

Reagents:

  • This compound (1.2 mmol)

  • Carboxylic Acid (1.0 mmol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.2 mmol)[2]

  • 1-Hydroxybenzotriazole (HOBt) (1.0 mmol)[2]

  • Triethylamine (Et₃N) (0.1 mL)[2]

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

Procedure:

  • To a stirred solution of the carboxylic acid in dry CH₂Cl₂ (10 mL) and Et₃N, add HOBt.

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound, followed by the addition of EDCI·HCl.[2]

  • Stir the reaction mixture for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 16 hours.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture with water and dry the organic layer over Na₂SO₄.[2]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography using a suitable eluent system (e.g., Ethyl Acetate/Petroleum Ether) to obtain the desired amide.[2]

Potential Application: Inhibition of Prostaglandin E2 Synthesis

N-acylated 2-aminobenzothiazoles have been identified as novel agents that can suppress the generation of Prostaglandin E2 (PGE2), a key mediator in inflammatory diseases.[2] The simplified pathway below illustrates the synthesis of PGE2 and the potential point of inhibition by these compounds.

G PL Membrane Phospholipids AA Arachidonic Acid (AA) PL->AA PLA₂ PGG2 Prostaglandin G2 (PGG2) AA->PGG2 COX-1/COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 COX-1/COX-2 PGE2 Prostaglandin E2 (PGE2) (Inflammation) PGH2->PGE2 PGES Inhibitor N-Acylated This compound Inhibitor->AA Suppression of PGE₂ Generation

Caption: Simplified Prostaglandin E2 (PGE2) synthesis pathway.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-5-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of C-C bonds, enabling the straightforward introduction of aryl and heteroaryl moieties onto this core structure.[3] This application note provides a detailed protocol for the Suzuki coupling of 2-Amino-5-bromobenzothiazole with various arylboronic acids to generate a library of 2-amino-5-arylbenzothiazoles. These products are of significant interest in drug discovery, particularly as potential inhibitors of key signaling pathways in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[4]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Quantitative Data Summary

While specific data for this compound is not extensively published, the following table summarizes representative reaction conditions and yields for the closely related isomer, 2-amino-6-bromobenzothiazole.[3][5] These conditions serve as an excellent starting point for the optimization of reactions with the 5-bromo isomer.

EntryArylboronic Acid/EsterCatalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%) [a]
1p-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Toluene/H₂O (4:1)953165
2p-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Dioxane/H₂O (4:1)953175
34-Biphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Toluene/H₂O (4:1)953161
44-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)DMF/H₂O (4:1)953164
53,5-Bis(trifluoromethyl)phenylboronic acid pinacol esterPd(PPh₃)₄ (5)K₃PO₄ (2)Dioxane/H₂O (4:1)9531High
6Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Dioxane/H₂O (4:1)953180

[a] Isolated yields for the coupling of 2-amino-6-bromobenzothiazole.[3][5]

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound

This protocol is adapted from established procedures for similar substrates and provides a robust starting point for optimization.[3][6]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Add the anhydrous solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL) via syringe.

  • Stir the reaction mixture at a temperature of 95-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from 12 to 31 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-arylbenzothiazole.

Visualizations

Experimental Workflow

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Weigh Reagents: This compound, Arylboronic Acid, Base, Catalyst flask Combine in Schlenk Flask start->flask inert Evacuate & Backfill with Inert Gas (x3) flask->inert solvent Add Degassed Solvent inert->solvent heat Heat Mixture (e.g., 95-100°C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute & Perform Aqueous Extraction cool->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify via Column Chromatography dry->purify product Isolated Product: 2-Amino-5-arylbenzothiazole purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

VEGFR-2 Signaling Pathway

The synthesized 2-amino-5-arylbenzothiazoles are of interest as potential anticancer agents, with some derivatives showing inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7][8] Inhibition of this pathway can starve tumors of essential nutrients and oxygen.

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Proliferation Cell Proliferation PLCg->Proliferation Permeability Vascular Permeability PLCg->Permeability AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor 2-Amino-5-aryl- benzothiazole Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition.

References

Application Notes and Protocols for the Analytical Characterization of 2-Amino-5-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-Amino-5-bromobenzothiazole, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to assist in the quality control, purity assessment, and structural elucidation of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for the initial identification and characterization of the compound.

ParameterAnalytical MethodExpected/Observed Value
Molecular Formula -C₇H₅BrN₂S
Molecular Weight Mass Spectrometry229.10 g/mol [1]
Melting Point Capillary Method / DSC194-198 °C
¹H NMR NMR SpectroscopySee Table 2 for predicted chemical shifts
¹³C NMR NMR SpectroscopySee Table 3 for predicted chemical shifts
FTIR Infrared SpectroscopySee Table 4 for characteristic absorption bands
Mass Spectrum ESI-MS[M+H]⁺ at m/z 228.9, [M+H+2]⁺ at m/z 230.9
Elemental Analysis Combustion AnalysisC: 36.69%, H: 2.20%, N: 12.23%, S: 14.00%, Br: 34.88% (Theoretical)

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for the separation of any related impurities.

Table 2: HPLC Method Parameters
ParameterDescription
Instrumentation HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Note: These are estimated values based on the isomeric 2-Amino-6-bromobenzothiazole and general knowledge of benzothiazole chemistry. Actual values may vary.

Chemical Shift (ppm)MultiplicityAssignment
~7.8dH-7
~7.5ddH-6
~7.3dH-4
~7.2s (broad)-NH₂

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Note: These are estimated values based on the isomeric 2-Amino-6-bromobenzothiazole and general knowledge of benzothiazole chemistry. Actual values may vary.

Chemical Shift (ppm)Assignment
~168C-2
~152C-8 (C-S)
~133C-9 (C-N)
~129C-6
~125C-4
~122C-7
~115C-5 (C-Br)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3400 - 3200N-H stretching (amine)
3100 - 3000C-H stretching (aromatic)
~1630C=N stretching (thiazole ring)
1600 - 1450C=C stretching (aromatic)
~800C-Br stretching
~750C-S stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For brominated compounds, the isotopic pattern is a key diagnostic feature.

Table 6: Mass Spectrometry Data

Ionm/z (Expected)Relative Intensity
[M+H]⁺228.9~100%
[M+H+2]⁺230.9~98%

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of the material.

Table 7: Thermal Analysis Parameters

AnalysisParameterConditions
TGA Temperature RangeAmbient to 600 °C
Heating Rate10 °C/min
AtmosphereNitrogen
DSC Temperature Range25 °C to 250 °C
Heating Rate10 °C/min
AtmosphereNitrogen

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Analysis: Set up the HPLC system with the parameters listed in Table 2. Inject the standard solutions to construct a calibration curve. Inject the sample solution.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the FTIR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Protocol 4: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Set up the electrospray ionization mass spectrometer in positive ion mode.

  • Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

  • Data Analysis: Identify the molecular ion peaks, including the characteristic isotopic pattern for bromine ([M+H]⁺ and [M+H+2]⁺).

Protocol 5: Thermal Analysis (TGA/DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan.

  • Instrument Setup: Place the sample pan in the instrument and purge with nitrogen.

  • TGA Analysis: Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min and record the weight loss as a function of temperature.

  • DSC Analysis: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min and record the heat flow.

  • Data Analysis: Determine the decomposition temperature from the TGA curve and the melting point from the DSC thermogram.

Protocol 6: Elemental Analysis
  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg).

  • Instrument Analysis: Analyze the sample using an elemental analyzer for carbon, hydrogen, nitrogen, and sulfur content. Bromine content can be determined by titration or other suitable methods.

  • Data Analysis: Compare the experimentally determined weight percentages with the theoretical values calculated from the molecular formula.

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_characterization Characterization Methods cluster_techniques Analytical Techniques cluster_data Data Analysis & Reporting Sample This compound Purity Purity Assessment Sample->Purity Structure Structural Elucidation Sample->Structure Thermal Thermal Properties Sample->Thermal Composition Elemental Composition Sample->Composition HPLC HPLC Purity->HPLC NMR NMR (1H, 13C) Structure->NMR FTIR FTIR Structure->FTIR MS Mass Spectrometry Structure->MS TGA TGA Thermal->TGA DSC DSC Thermal->DSC EA Elemental Analysis Composition->EA Report Comprehensive Report HPLC->Report NMR->Report FTIR->Report MS->Report TGA->Report DSC->Report EA->Report

Caption: Workflow for the analytical characterization of this compound.

Signaling_Pathway_Placeholder cluster_identification Initial Identification cluster_structural Structural Confirmation cluster_purity Purity & Composition cluster_thermal Stability A Physicochemical Properties (MW, MP) B Spectroscopic Analysis (NMR, IR, MS) A->B Confirms Identity C Chromatographic & Elemental Analysis (HPLC, EA) B->C Verifies Structure D Thermal Analysis (TGA, DSC) C->D Assesses Stability

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Amino-5-bromobenzothiazole. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound include:

  • Bromination of 2-Aminobenzothiazole: This is a direct approach where 2-aminobenzothiazole is reacted with a brominating agent.[1]

  • From p-bromoaniline: This classical method involves the reaction of p-bromoaniline with potassium thiocyanate and bromine in an acidic solvent like acetic acid.[2]

  • Solid-Phase Synthesis: A more modern approach involves the use of a solid support, which can simplify purification and isolation of the final product.[2]

Q2: Which brominating agent is best for the synthesis of this compound?

A2: The choice of brominating agent can significantly impact the yield and selectivity of the reaction. Common options include:

  • Elemental Bromine (Br₂): Often used in acetic acid, it is a powerful brominating agent but can sometimes lead to over-bromination or other side products if not carefully controlled.[1]

  • N-Bromosuccinimide (NBS): Generally considered a milder and more selective brominating agent, NBS can help to minimize the formation of unwanted byproducts.[1][3]

Q3: How can I minimize the formation of di-brominated byproducts?

A3: The formation of di-brominated species is a common issue that can lower the yield of the desired mono-brominated product. To minimize this, consider the following:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the starting material. Using a slight excess of the substrate or adding the brominating agent portion-wise can be effective.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the bromination and reduce the rate of over-bromination.[3]

  • Choice of Brominating Agent: As mentioned, using a milder agent like NBS can provide better control over the reaction.[3]

Q4: What is the role of the solvent in this synthesis?

A4: The solvent plays a crucial role in the reaction by influencing the solubility of reagents and the reaction pathway.

  • Acetic Acid: A common solvent, particularly when using elemental bromine, as it facilitates the electrophilic substitution reaction.[1]

  • Less Polar Solvents: In some cases, switching to a less polar solvent may be beneficial to disfavor competing side reactions like ring bromination at undesired positions.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient brominating agent. - Formation of side products.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Optimize the reaction temperature; some reactions may proceed better at room temperature overnight, while others might require gentle heating.[1] - Experiment with a different brominating agent (e.g., switch from elemental bromine to NBS).[1] - Adjust the stoichiometry of the reagents.
Formation of Multiple Products - Over-bromination leading to di- or poly-brominated compounds. - Bromination at other positions on the benzothiazole ring. - Decomposition of starting material.- Reduce the amount of the brominating agent.[1] - Lower the reaction temperature to improve selectivity.[3] - Consider protecting the amino group to direct bromination to the desired position.[3] - Use milder reaction conditions to prevent decomposition.[1]
Difficulty in Product Isolation/Purification - Presence of unreacted starting materials. - Formation of closely related isomers. - Product "oiling out" during crystallization.- Ensure the reaction goes to completion by monitoring with TLC. - Utilize column chromatography for purification to separate isomers. - For crystallization issues, try slow cooling, using a different solvent system, or purifying the crude material by chromatography before crystallization.[4]

Quantitative Data Summary

The following table summarizes reaction conditions and yields from various synthetic approaches.

Starting Material Brominating Agent Solvent Temperature Time Yield (%) Reference
2-AminobenzothiazoleBromineAcetic AcidRoom TempOvernight38[2]
Resin-bound thioureaBromineAcetic AcidRoom TempOvernight38 (after cleavage)[2]
Resin-bound thiourea (Method C)N/AN/AN/AN/A70 (after cleavage)[2]
2-AminothiazoleBromineAcetic Acid0°C to Room Temp2 hours75[5]

Experimental Protocols

Protocol 1: Bromination of 2-Aminobenzothiazole with Elemental Bromine
  • Dissolution: Dissolve the substituted 2-aminobenzothiazole (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to a temperature between -3°C and 0°C.

  • Bromine Addition: Shielding the reaction from light, add a solution of elemental bromine (1.1 equivalents) dissolved in glacial acetic acid dropwise, ensuring the temperature remains below 0°C.

  • Reaction: After the addition is complete, remove the light shield and allow the mixture to warm to room temperature slowly. Let the reaction stir overnight.

  • Work-up: Quench the reaction by carefully adding sodium hydroxide pellets and ice until the pH reaches 11.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: Bromination of 2-Aminobenzothiazole with N-Bromosuccinimide (NBS)
  • Setup: In a round-bottom flask, combine the 2-aminobenzothiazole (1 equivalent) and N-bromosuccinimide (1.1 equivalents) in a suitable solvent like 1,2-dimethoxyethane (DME).

  • Reaction: Stir the mixture at ambient temperature for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.[1]

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification start Dissolve 2-Aminobenzothiazole in Acetic Acid cool Cool to 0°C start->cool add_br2 Add Bromine Solution (in Acetic Acid) Dropwise cool->add_br2 react Stir Overnight at Room Temperature add_br2->react quench Quench with NaOH/Ice to pH 11 react->quench extract Extract with Organic Solvent quench->extract purify Purify (Recrystallization or Chromatography) extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed incomplete_rxn Is the reaction incomplete? start->incomplete_rxn side_products Are there significant side products? start->side_products monitor_tlc Monitor reaction by TLC until completion incomplete_rxn->monitor_tlc Yes optimize_temp Optimize reaction temperature incomplete_rxn->optimize_temp Yes check_stoichiometry Adjust reagent stoichiometry side_products->check_stoichiometry Yes change_brominating_agent Switch to a milder brominating agent (e.g., NBS) side_products->change_brominating_agent Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: 2-Amino-5-bromobenzothiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromobenzothiazole. The following information addresses common side products and issues encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the synthesis of this compound from 4-bromoaniline, I'm observing significant impurities. What are the likely side products?

When synthesizing this compound via the cyclization of a substituted aniline (like 4-bromoaniline) with a thiocyanate source in the presence of bromine (a common route), several side products can form. The most common issues are related to the regioselectivity of the reactions.

  • Isomeric Byproducts: If the reaction starts from a meta-substituted aniline, such as 3-bromoaniline, a mixture of isomeric products can be expected. For instance, the reaction of 3-bromoaniline can lead to a mixture of 5-bromo- and 7-bromo-2-aminobenzothiazoles.[1]

  • Over-bromination: The benzothiazole ring is susceptible to further electrophilic substitution, especially under harsh conditions or with an excess of brominating agent. This can lead to the formation of di- or even tri-brominated products.[2]

  • Thiocyanation at the wrong position: In the classical synthesis involving anilines and potassium thiocyanate with bromine, thiocyanation can occur at the para position of unsubstituted anilines, which is a competing reaction.[3]

Q2: My bromination of 2-aminobenzothiazole is not selective and yields a mixture of isomers. How can I improve the regioselectivity for the 5-bromo position?

Poor regioselectivity is a frequent challenge due to the activating effect of the amino group on multiple positions of the benzene ring.[1] Here are several strategies to enhance the selectivity for the desired 5-bromo isomer:

  • Protect the Amino Group: Acylating the 2-amino group can modulate its electron-donating effect, making the bromination more controlled and selective.[1]

  • Use Milder Brominating Agents: Instead of elemental bromine (Br₂), consider using N-bromosuccinimide (NBS), which is a milder and more selective brominating agent.[1][2]

  • Control Reaction Conditions: Lowering the reaction temperature can significantly improve regioselectivity.[1][2]

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. It is advisable to screen different solvents to find the optimal conditions for your specific substrate.[1]

  • Alternative Synthetic Route: Consider a synthetic pathway where the bromine is introduced to the aniline precursor before the cyclization to form the benzothiazole ring. This can circumvent the issue of regioselectivity on the heterocyclic system.[2]

Q3: I am getting over-brominated side products in my reaction. What are the causes and how can I prevent this?

The formation of di- or tri-brominated byproducts is a common issue when attempting to synthesize mono-brominated 2-aminobenzothiazoles.[2]

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent is a primary cause of over-bromination.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to multiple substitutions on the aromatic ring.

To mitigate over-bromination, you should:

  • Carefully Control Stoichiometry: Use 1.0 to 1.1 equivalents of the brominating agent for mono-bromination.[2]

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material is consumed.[2]

Q4: In my synthesis of a 2-aminobenzothiazole derivative from a disubstituted thiourea, I've isolated an unexpected "anti-Hugerschoff" product. What is this and why did it form?

The "anti-Hugerschoff" product is a thioamidoguanidine, which can form from the dimerization and rearrangement of aryl-alkyl thioureas under oxidizing conditions, instead of the expected intramolecular cyclization to form the 2-aminobenzothiazole. This side reaction is particularly noted with N,N-disubstituted phenylthioureas.

Quantitative Data on Side Product Formation

The following table summarizes quantitative data on the formation of isomeric side products in the synthesis of substituted 2-aminobenzothiazoles.

Starting MaterialDesired ProductSide ProductRatio of Desired to Side ProductReference
3-Bromoaniline5-Bromo-2-aminobenzothiazole7-Bromo-2-aminobenzothiazoleApproximately 1:1[1]
3-Phenylaniline5-Phenyl-2-aminobenzothiazole7-Phenyl-2-aminobenzothiazoleApproximately 95:5[1]

Experimental Protocols

Protocol 1: Classical Bromination of 2-Aminobenzothiazole using Elemental Bromine

This method is a traditional approach but requires careful control to minimize side products.[2]

  • Dissolution: Dissolve the 2-aminobenzothiazole (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to between -3°C and 0°C.

  • Bromine Addition: While protecting the reaction from light, add a solution of elemental bromine (1.1 equivalents) dissolved in glacial acetic acid dropwise, ensuring the temperature remains below 0°C.

  • Reaction: After the addition is complete, remove the light shield and allow the mixture to warm to room temperature slowly. Let the reaction stir overnight.

  • Work-up: Quench the reaction by carefully adding sodium hydroxide pellets and ice until the pH reaches 11.

  • Purification: Extract the product with a suitable organic solvent, such as ethyl acetate. The crude product should be purified by column chromatography or recrystallization to separate the desired product from isomers and over-brominated species.

Protocol 2: Milder Bromination using N-Bromosuccinimide (NBS)

This method offers a more controlled bromination with potentially higher regioselectivity.[2]

  • Setup: In a round-bottom flask, combine the 2-aminobenzothiazole (1 equivalent) and N-bromosuccinimide (1.1 equivalents) in a suitable solvent like 1,2-dimethoxyethane (DME).

  • Reaction: Stir the mixture at ambient temperature for 24 hours. Monitor the reaction progress using TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visual Diagrams

Reaction Pathway and Side Product Formation cluster_start Starting Materials cluster_products Products 3-Bromoaniline 3-Bromoaniline Reaction_Mixture Cyclization Reaction 3-Bromoaniline->Reaction_Mixture + KSCN, Br2 KSCN_Br2 KSCN, Br2 5-Bromo-2-aminobenzothiazole 5-Bromo-2-aminobenzothiazole (Desired Product) 7-Bromo-2-aminobenzothiazole 7-Bromo-2-aminobenzothiazole (Side Product) Reaction_Mixture->5-Bromo-2-aminobenzothiazole ~50% Reaction_Mixture->7-Bromo-2-aminobenzothiazole ~50%

Caption: Synthesis of this compound leading to isomeric side products.

Troubleshooting Workflow for Bromination Reactions Start Reaction produces low yield or mixture of products Check_Purity Analyze crude product (TLC, NMR, MS) Start->Check_Purity Identify_Issue Identify main issue Check_Purity->Identify_Issue Isomers Mixture of brominated isomers Identify_Issue->Isomers Poor Regioselectivity Over_bromination Di- or tri-brominated products Identify_Issue->Over_bromination Multiple Bromination Other Other side products (e.g., sulfonation) Identify_Issue->Other Other Impurities Solution_Isomers - Use milder brominating agent (NBS) - Lower reaction temperature - Protect amino group - Change solvent Isomers->Solution_Isomers Solution_Over_bromination - Reduce equivalents of brominating agent (1.0-1.1 eq) - Monitor reaction closely (TLC) and reduce time Over_bromination->Solution_Over_bromination Solution_Other - Avoid high temperatures with H2SO4 - Consider alternative synthetic route Other->Solution_Other

References

purification challenges of 2-Amino-5-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2-Amino-5-bromobenzothiazole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Q1: My final product has a low melting point and a broad melting range. What are the likely impurities?

A low and broad melting point typically indicates the presence of impurities.[1] For this compound, potential impurities could include:

  • Unreacted starting materials: Such as 4-bromoaniline or thiourea derivatives, depending on the synthetic route.

  • Isomeric byproducts: Formation of other positional isomers like 2-amino-7-bromobenzothiazole or 2-amino-4-bromobenzothiazole is possible.[2]

  • Over-brominated or under-brominated species: Depending on the reaction conditions, compounds with more than one bromine atom or no bromine atom might be present.

  • Solvent residue: Incomplete removal of reaction or purification solvents.

To identify the specific impurities, we recommend using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: I am struggling to purify my crude this compound by recrystallization. What can I do?

Recrystallization can be challenging due to solvent selection or impurity profiles. Here are some troubleshooting steps:

  • Solvent Screening: If a standard solvent like ethanol is not effective, a systematic screening of other solvents or solvent mixtures is recommended.[2] Good solvent pairs for recrystallization often consist of a "good" solvent in which the compound is soluble at high temperatures and a "poor" solvent in which it is insoluble even at high temperatures.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.

  • Seeding: If crystallization does not initiate upon cooling, adding a small seed crystal of pure this compound can induce crystallization.

  • Activated Carbon Treatment: If your product is colored, adding a small amount of activated carbon to the hot solution before filtration can help remove colored impurities.[3]

Q3: Column chromatography is not giving me a good separation. How can I improve it?

Poor separation during column chromatography can be due to an inappropriate solvent system or column setup.

  • Optimize the Mobile Phase: Use TLC to find the optimal eluent system that gives a good separation between your product and the impurities (a ∆Rf of at least 0.2 is desirable). A common starting point for aminobenzothiazoles is a mixture of ethyl acetate and hexane.[2]

  • Adjust the Stationary Phase: While silica gel is most common, if your compound is very polar, using alumina or reverse-phase silica might provide better separation.

  • Sample Loading: Ensure the crude sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

  • Column Packing: A well-packed column is crucial for good separation. Ensure there are no air bubbles or cracks in the stationary phase.

Q4: My purified this compound is discolored (e.g., yellow or brown). How can I obtain a white solid?

Discoloration often arises from trace impurities or degradation products.

  • Recrystallization with Charcoal: As mentioned earlier, treating a solution of your compound with activated charcoal can effectively remove colored impurities.[3]

  • Chemical Treatment: In some cases, washing an organic solution of your product with a mild reducing agent solution (like sodium bisulfite) can remove certain colored, oxidized impurities.

  • Purity Check: Ensure the discoloration is not due to significant impurities by re-analyzing the product using TLC or HPLC.

Frequently Asked Questions (FAQs)

What is the expected melting point of pure this compound?

The reported melting point for this compound is typically in the range of 194-198 °C. A sharp melting point within this range is a good indicator of high purity.[1]

What are the common analytical techniques to assess the purity of this compound?

Several analytical methods can be used to determine the purity of this compound:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor the progress of purification.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

  • Elemental Analysis: Determines the elemental composition of the compound.[1]

What are the typical solvents for recrystallization and column chromatography of this compound?

Based on literature, the following solvents are commonly used:

  • Recrystallization: Ethanol or ethanol/water mixtures are frequently reported to yield pure product.[2]

  • Column Chromatography: A mobile phase consisting of a mixture of ethyl acetate and n-hexane is often effective for purification on a silica gel column.[2]

Data Presentation

Table 1: Purity and Yield Data for this compound

Purification MethodPurity (%)Yield (%)Melting Point (°C)Reference
Recrystallization (Ethanol)>9870195-197[2]
Column Chromatography (Ethyl acetate/n-hexane)>9563196-198[2]

Note: Yields are dependent on the specific synthetic route and reaction efficiency.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring (using a hot plate and a magnetic stirrer).

  • Saturation: Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of the solute) and swirl the flask. Briefly reheat the solution to boiling.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Column Chromatography of this compound

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and n-hexane determined by prior TLC analysis).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring even packing without air bubbles. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add this to the top of the column. Alternatively, carefully add the concentrated solution directly to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Purity_Check1 Purity Assessment (TLC, HPLC) Crude->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization Impure Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Complex Mixture Purity_Check2 Purity Assessment Recrystallization->Purity_Check2 Waste Impurities Recrystallization->Waste Column_Chromatography->Purity_Check2 Column_Chromatography->Waste Purity_Check2->Recrystallization Still Impure Pure_Product Pure this compound Purity_Check2->Pure_Product >98% Pure

Caption: General purification workflow for this compound.

TroubleshootingGuide Start Purification Issue Problem What is the main problem? Start->Problem Low_Purity Low Purity / Broad Melting Point Problem->Low_Purity Purity Discoloration Product is Discolored Problem->Discoloration Color Poor_Separation Poor Separation in Chromatography Problem->Poor_Separation Separation Solution1 Recrystallize with solvent screening or perform column chromatography. Low_Purity->Solution1 Solution2 Treat with activated charcoal during recrystallization. Discoloration->Solution2 Solution3 Optimize mobile phase using TLC. Check column packing. Poor_Separation->Solution3

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Optimizing 2-Aminobenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminobenzothiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-aminobenzothiazole, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Answer:

Low yields in 2-aminobenzothiazole synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. For instance, in Ullmann-type reactions, a combination of a copper(II) catalyst, a base like Cs₂CO₃, and a solvent like DMF at 120°C has proven effective.[1] Ensure that the reaction parameters are optimized for the specific synthetic route you are employing.

  • Purity of Starting Materials: Impurities in your reactants, particularly in the aniline or thiophenol precursors, can lead to side reactions and reduce the yield of the desired product.[2] It is advisable to use highly purified starting materials.

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.[2] Reaction times can vary significantly depending on the method, from minutes with microwave assistance to several hours for classical approaches.[2]

  • Thermal Instability: Although generally stable, 2-aminobenzothiazole and its derivatives can decompose at prolonged high temperatures.[1] Careful control of the reaction temperature is essential to prevent degradation of the product.

Question 2: I am observing the formation of multiple side products. What could be the cause and how can I minimize them?

Answer:

The formation of multiple side products is a common issue. Here are the likely causes and how to address them:

  • Side Reactions of Anilines: When using 4-unsubstituted anilines with potassium thiocyanate and bromine, thiocyanation at the para position of the aniline can be a predominant side reaction.[3] Using N-arylthioureas as precursors can circumvent this issue.[3]

  • Incompatible Reagents: 2-Aminobenzothiazoles are sensitive to strong oxidizing agents and strong bases, which can lead to degradation and the formation of unwanted byproducts.[1] Carefully select reagents that are compatible with the benzothiazole core.

  • Incorrect Stoichiometry: Ensure the molar ratios of your reactants are accurate. An excess of one reactant can lead to the formation of undesired products.

  • Reaction Conditions: As with low yields, suboptimal reaction conditions can promote the formation of side products. Re-evaluate your solvent, temperature, and catalyst choices. For example, some modern approaches utilize transition metal catalysis (e.g., Ru, Pd, Ni) to achieve cleaner reactions with higher selectivity.[4]

Question 3: I'm having difficulty with the solubility of my 2-aminobenzothiazole derivative. What can I do?

Answer:

2-Aminobenzothiazole and many of its derivatives have inherently low water solubility. Here are several strategies to improve solubility:

  • pH Adjustment: The basic amino group at the 2-position can be protonated under acidic conditions, which can increase aqueous solubility. However, be cautious as extreme pH values may lead to hydrolysis of certain derivatives.[1]

  • Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO, DMF, or ethanol. This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your downstream applications.[1]

  • Salt Formation: Converting the derivative to a salt form (e.g., hydrochloride or hydrobromide) can significantly improve its solubility in aqueous media.[1]

Frequently Asked Questions (FAQs)

What are the most common methods for synthesizing 2-aminobenzothiazole?

The most prominent methods for synthesizing 2-aminobenzothiazole include:

  • The Hugerschoff Reaction: This classical method involves the oxidative cyclization of arylthioureas using bromine in an acidic medium.[5][6]

  • Synthesis from Aniline and Thiocyanate: A common approach where an aniline reacts with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) in the presence of an oxidizing agent like bromine.[5][7][8]

  • Synthesis from 2-Aminothiophenol: This versatile method involves the reaction of 2-aminothiophenol with cyanogen bromide or other reagents to form the 2-aminobenzothiazole core.[6][9]

  • Modern Catalytic Methods: Several newer methods utilize transition metal catalysts (e.g., Ru, Pd, Ni, Cu, Fe) to achieve the synthesis under milder and more efficient conditions.[4][10]

What are the typical reaction conditions for the Hugerschoff reaction?

The Hugerschoff reaction is typically carried out by dissolving the arylthiourea in concentrated sulfuric acid and treating it with a catalytic amount of a bromine compound. The reaction temperature is generally maintained between 20°C and 120°C.[11]

Can I use microwave irradiation to speed up the synthesis?

Yes, microwave-assisted synthesis has been successfully employed to synthesize 2-aminobenzothiazole derivatives. It can significantly reduce reaction times, often from hours to minutes, and in some cases, improve yields.[2][3]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for different methods of 2-aminobenzothiazole synthesis, providing a clear comparison of their performance.

Synthesis MethodStarting MaterialsReagents & SolventsReaction TimeTemperatureYield (%)Reference
Hugerschoff Reaction p-Chlorophenylthiourea98% Sulfuric acid, 48% aq. HBr7.5 hours45-70°C92[11]
p-Tolylthiourea98% Sulfuric acid, BromineNot SpecifiedNot Specified95[11]
Aniline & Thiocyanate Aniline, Ammonium thiocyanateEthanol, Conc. HCl, Bromine in acetic acid1 hour (reflux)Reflux63-85[7]
p-Anisidine, Ammonium thiocyanateGlacial acetic acid, Bromine2.5 hours0°C to RTNot Specified[5]
From 2-Aminothiophenol 2-AminothiophenolCyanogen bromideNot SpecifiedNot SpecifiedHigh yields reported[6]
Modern Catalytic Method 2-Iodoanilines, Sodium dithiocarbamatesCu(OAc)₂, Cs₂CO₃, DMFNot Specified120°Cup to 97[4]
N-ArylthioureasRuCl₃Not SpecifiedNot Specifiedup to 91[4]

Experimental Protocols

Method 1: Synthesis of 6-methoxy-2-aminobenzothiazole from p-Anisidine and Ammonium Thiocyanate [5]

  • Dissolve p-anisidine (10.6 g, 0.085 mol) in glacial acetic acid (40 mL).

  • In a separate flask, dissolve ammonium thiocyanate (23.4 g, 0.308 mol) in glacial acetic acid (75 mL).

  • Add the p-anisidine solution to the ammonium thiocyanate solution.

  • Cool the mixture to 0°C in an ice bath with constant stirring.

  • Prepare a solution of bromine (6.5 mL) in glacial acetic acid (30 mL).

  • Add the bromine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Continue stirring for an additional 2 hours at room temperature.

  • Pour the reaction mixture into ice water (500 mL) and neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-methoxy-2-aminobenzothiazole.

Method 2: Hugerschoff Reaction for 2-Amino-6-chlorobenzothiazole [11]

  • Dissolve p-chlorophenylthiourea (93.3 g, 0.5 mol) in 150 mL of 98% sulfuric acid.

  • Add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes while maintaining the temperature at 45°-50° C.

  • Maintain the mixture at 45°-50°C for 1.5 hours, then at 65°-70° C for 6 hours.

  • Cool the mixture and add 250 mL of methanol with rapid stirring, causing the temperature to rise to about 70° C.

  • Cool the mixture again, and filter the precipitated product.

  • Wash the solid with three 150 mL portions of acetone and dry to yield 2-amino-6-chlorobenzothiazole.

Visualizations

TroubleshootingWorkflow cluster_issue Identify Issue cluster_causes_yield Potential Causes for Low Yield cluster_causes_side Potential Causes for Side Products cluster_solutions_solubility Solutions for Poor Solubility cluster_solutions_yield Solutions for Low Yield cluster_solutions_side Solutions for Side Products LowYield Low Yield Conditions1 Sub-optimal Conditions LowYield->Conditions1 Purity1 Impure Reactants LowYield->Purity1 IncompleteRxn Incomplete Reaction LowYield->IncompleteRxn Thermal Thermal Degradation LowYield->Thermal SideProducts Side Products SideRxn Aniline Side Reactions SideProducts->SideRxn Reagents Incompatible Reagents SideProducts->Reagents Stoichiometry Incorrect Stoichiometry SideProducts->Stoichiometry Solubility Poor Solubility pH Adjust pH Solubility->pH Cosolvent Use Co-solvents Solubility->Cosolvent Salt Form a Salt Solubility->Salt OptimizeCond Optimize T, Solvent, Catalyst Conditions1->OptimizeCond Purify Purify Starting Materials Purity1->Purify Monitor Monitor with TLC IncompleteRxn->Monitor ControlTemp Control Temperature Thermal->ControlTemp UseThiourea Use N-arylthiourea precursor SideRxn->UseThiourea SelectReagents Select Compatible Reagents Reagents->SelectReagents CheckStoich Verify Stoichiometry Stoichiometry->CheckStoich

Caption: Troubleshooting workflow for common issues in 2-aminobenzothiazole synthesis.

SynthesisSelection cluster_start Starting Point cluster_methods Primary Synthesis Routes cluster_considerations Key Considerations cluster_recommendations Recommendations Goal Synthesize 2-Aminobenzothiazole Hugerschoff Hugerschoff Reaction (from Arylthiourea) Goal->Hugerschoff Aniline Aniline + Thiocyanate Goal->Aniline Thiophenol 2-Aminothiophenol + Cyanogen Bromide Goal->Thiophenol Catalytic Modern Catalytic Methods Goal->Catalytic Yield High Yield? Hugerschoff->Yield Speed Fast Reaction? Hugerschoff->Speed Consider Microwave Rec_Classical Hugerschoff/Aniline (Established Methods) Hugerschoff->Rec_Classical Purity High Purity? Aniline->Purity Potential side reactions Aniline->Speed Consider Microwave Aniline->Rec_Classical Thiophenol->Yield Thiophenol->Speed Consider Microwave Catalytic->Yield Catalytic->Purity Catalytic->Speed Consider Microwave Green Green Chemistry Principles? Catalytic->Green Rec_Catalytic Catalytic Methods (High Yield/Purity) Yield->Rec_Catalytic Purity->Rec_Catalytic Rec_MW Microwave-Assisted (Speed) Speed->Rec_MW Green->Rec_Catalytic

Caption: Decision-making flowchart for selecting a 2-aminobenzothiazole synthesis method.

References

Technical Support Center: Regioselective Bromination of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective bromination of 2-aminobenzothiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the regioselective bromination of 2-aminobenzothiazole, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Regioselectivity Leading to a Mixture of Isomers

  • Question: My reaction is producing a mixture of mono-brominated products at various positions (e.g., C4, C5, C6, C7), and I'm unable to isolate the desired isomer in high yield. What can I do to improve regioselectivity?

  • Answer: Poor regioselectivity is a frequent challenge due to the electron-rich nature of the 2-aminobenzothiazole ring system. The amino group at the 2-position is an activating group, influencing the position of electrophilic substitution.[1] Here are several strategies to enhance regioselectivity:

    • Milder Brominating Agent: Switch from highly reactive elemental bromine (Br₂) to a milder agent like N-Bromosuccinimide (NBS). NBS can offer better control over the reaction.[1][2]

    • Solvent Choice: The polarity of the solvent plays a crucial role. Polar solvents can favor competing ring bromination.[1][2] Consider switching from a polar solvent like acetic acid to a less polar one such as 1,2-dimethoxyethane (DME) or chloroform to potentially improve selectivity.[1][3]

    • Temperature Control: Lowering the reaction temperature often increases selectivity. High temperatures can lead to over-reactivity and a loss of selectivity.[2][4] Conducting the reaction at 0°C or even lower may be beneficial.[1]

    • Protecting Groups: Protecting the exocyclic amino group, for instance, through acylation, can alter its activating effect and sterically hinder adjacent positions, thereby directing the bromination to other sites on the benzene ring.[4]

Issue 2: Over-bromination Resulting in Di- or Tri-substituted Products

  • Question: My main products are di- or even tri-brominated 2-aminobenzothiazoles, with very little of the desired mono-brominated product. How can I prevent this?

  • Answer: Over-bromination occurs when the benzothiazole ring, being electron-rich, reacts with an excess of the brominating agent or for a prolonged reaction time.[1][2] To minimize this:

    • Control Stoichiometry: Carefully control the amount of the brominating agent. Use 1.0 to 1.1 equivalents for mono-bromination.[1][2]

    • Slow Addition: Add the brominating agent dropwise or in small portions to maintain a low concentration in the reaction mixture.

    • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed or when the desired product concentration is at its maximum.[1]

Issue 3: Low Yield of the Brominated Product

  • Question: The overall yield of my brominated product is consistently low. What are the potential reasons, and how can I improve it?

  • Answer: Low yields can stem from several factors, including incomplete reactions or degradation of the starting material.[1] Consider the following:

    • Reaction Time and Temperature: An incomplete reaction might be the cause. Monitor with TLC to ensure the reaction has gone to completion.[1] You may need to adjust the reaction time or temperature. Some reactions proceed better at room temperature overnight, while others might require gentle heating.[1]

    • Brominating Agent Efficacy: The chosen brominating agent may not be efficient enough under your current conditions. If using a mild agent like NBS leads to a sluggish reaction, you might consider switching to the more reactive elemental bromine, while carefully controlling the conditions to avoid over-bromination.[1]

    • Starting Material Decomposition: Harsh reaction conditions, such as high temperatures or the use of strong acids, can lead to the decomposition of the starting material.[1] If decomposition is suspected, try employing milder reaction conditions.[1]

Issue 4: Formation of Unwanted Side Products

  • Question: I am observing significant formation of side products, such as products of ring bromination in unexpected positions. How can I suppress these side reactions?

  • Answer: The formation of unwanted side products is often linked to the reaction conditions.

    • Solvent Effects: As mentioned, highly polar solvents can promote competing ring bromination.[1] Switching to a less polar solvent can help disfavor these side reactions.[1]

    • Sulfonation: When using sulfuric acid at high temperatures, sulfonation of the benzene ring can occur as a competing reaction.[1] If this is a concern, consider alternative acidic media or lower reaction temperatures.

Troubleshooting Workflow

G start Start: Regioselective Bromination of 2-Aminobenzothiazole issue Identify Primary Issue start->issue poor_regio Poor Regioselectivity (Mixture of Isomers) issue->poor_regio Poor Selectivity over_bromo Over-bromination (Di/Tri-substitution) issue->over_bromo Multiple Brominations low_yield Low Yield issue->low_yield Low Conversion/Yield side_products Side Products issue->side_products Other Impurities sol_regio1 Use Milder Agent (NBS) poor_regio->sol_regio1 sol_over1 Control Stoichiometry (1.0-1.1 eq) over_bromo->sol_over1 sol_yield1 Optimize Temp/Time low_yield->sol_yield1 sol_side1 Use Less Polar Solvent side_products->sol_side1 sol_regio2 Lower Temperature sol_regio1->sol_regio2 sol_regio3 Change Solvent (Less Polar) sol_regio2->sol_regio3 sol_regio4 Protect Amino Group sol_regio3->sol_regio4 end Successful Bromination sol_regio4->end sol_over2 Slow Addition of Bromine sol_over1->sol_over2 sol_over3 Monitor with TLC & Quench sol_over2->sol_over3 sol_over3->end sol_yield2 Check Reagent Activity sol_yield1->sol_yield2 sol_yield3 Use Milder Conditions sol_yield2->sol_yield3 sol_yield3->end sol_side2 Avoid High Temp with H₂SO₄ sol_side1->sol_side2 sol_side2->end

Caption: Troubleshooting logic for common issues in 2-aminobenzothiazole bromination.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common brominating agents for 2-aminobenzothiazole?

    • A1: The most common choices include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). Elemental bromine is a strong brominating agent but can lead to over-bromination and is hazardous to handle.[1] NBS is a milder and easier-to-handle alternative that often provides better control over the reaction.[1][2] Benzyltrimethylammonium tribromide is another electrophilic bromine source that can be used under mild conditions.[1]

  • Q2: Which position on the 2-aminobenzothiazole ring is most likely to be brominated?

    • A2: Electrophilic substitution on the 2-aminobenzothiazole ring is complex, and the position of bromination is highly dependent on the reaction conditions.[1] The classical synthesis of 6-substituted 2-aminobenzothiazoles involves the treatment of 4-substituted anilines with potassium thiocyanate and bromine in acetic acid.[5] For direct bromination of 2-aminobenzothiazole, a mixture of isomers is often obtained, but specific conditions can favor certain positions, like the 6-position.[6]

  • Q3: How does solvent choice impact the bromination reaction?

    • A3: The solvent is a critical parameter. Polar solvents can favor competing ring bromination side reactions.[1][2] While acetic acid is commonly used, less polar solvents may be employed to enhance selectivity.[1] The solvent also affects the solubility of the starting material and the overall reaction rate.

Data Summary Tables

Table 1: Comparison of Brominating Agents

Brominating AgentReactivityCommon SolventsKey AdvantagesPotential Issues
**Elemental Bromine (Br₂) **HighAcetic Acid, ChloroformReadily available, potentHazardous, can lead to over-bromination[1]
N-Bromosuccinimide (NBS) MildDME, Acetic AcidEasier to handle, better control, higher selectivity[1][2][4]Slower reaction rates may be observed
Benzyltrimethylammonium tribromide MildNot specifiedCan minimize side products[1]Less commonly cited

Table 2: Influence of Reaction Conditions on Mono-bromination

ParameterConditionExpected Outcome on RegioselectivityRationale
Temperature Low (e.g., 0°C)IncreasedReduces the rate of competing reactions and over-bromination[1][2]
Temperature HighDecreasedProvides energy to overcome activation barriers for multiple substitutions[2]
Solvent Less Polar (e.g., DME)IncreasedDisfavors competing ring bromination[1][2]
Solvent More Polar (e.g., Acetic Acid)DecreasedCan stabilize charged intermediates, favoring further bromination[1][2]
Reagent Addition Slow/DropwiseIncreasedMaintains a low concentration of the electrophile, reducing the chance of multiple substitutions

Experimental Protocols

Protocol 1: Bromination using Elemental Bromine in Acetic Acid

This is a classical method for the bromination of 2-aminobenzothiazoles.[1]

  • Dissolution: Dissolve the 2-aminobenzothiazole (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to between -3°C and 0°C.

  • Bromine Addition: While shielding the reaction from light, add a solution of elemental bromine (1.1 equivalents) dissolved in glacial acetic acid dropwise. Maintain the temperature below 0°C during the addition.[1]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.[1]

  • Work-up: Quench the reaction by carefully adding sodium hydroxide pellets and ice until the pH reaches 11.[1]

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the residue by column chromatography.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This method offers a milder alternative to elemental bromine.[1]

  • Setup: In a round-bottom flask, combine the 2-aminobenzothiazole (1 equivalent) and N-bromosuccinimide (1.1 equivalents) in a suitable solvent like 1,2-dimethoxyethane (DME).[1]

  • Reaction: Stir the mixture at ambient temperature for 24 hours. Monitor the progress of the reaction by TLC.[1]

  • Work-up: Upon completion, dilute the reaction mixture with water.

  • Extraction: Extract the product with an organic solvent.[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and evaporate the solvent. Purify the residue by column chromatography.[1]

Experimental Workflow Diagram

G cluster_br2 Protocol 1: Elemental Bromine cluster_nbs Protocol 2: N-Bromosuccinimide br2_start Dissolve 2-aminobenzothiazole in Acetic Acid br2_cool Cool to 0°C br2_start->br2_cool br2_add Add Br₂ in Acetic Acid (dropwise, <0°C) br2_cool->br2_add br2_react Stir Overnight at RT br2_add->br2_react br2_workup Quench (NaOH, pH 11) br2_react->br2_workup br2_extract Extract with Organic Solvent br2_workup->br2_extract br2_purify Purify (Column Chromatography) br2_extract->br2_purify br2_end Isolated Product br2_purify->br2_end nbs_start Combine 2-aminobenzothiazole & NBS in DME nbs_react Stir 24h at RT (Monitor by TLC) nbs_start->nbs_react nbs_workup Dilute with Water nbs_react->nbs_workup nbs_extract Extract with Organic Solvent nbs_workup->nbs_extract nbs_purify Purify (Column Chromatography) nbs_extract->nbs_purify nbs_end Isolated Product nbs_purify->nbs_end

Caption: Comparative workflow for bromination of 2-aminobenzothiazole.

References

Technical Support Center: Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to address the common challenge of avoiding di-brominated side products during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction yield significant amounts of di-brominated products, especially with activated aromatic rings?

A1: Functional groups like amines (-NH₂) and hydroxyls (-OH) are strong activating groups in electrophilic aromatic substitution.[1] Their electron-donating nature increases the electron density of the aromatic ring, making it highly reactive. After the first bromine atom is added, the ring often remains highly activated, leading to a second, and sometimes third, substitution reaction that is often faster than the initial bromination. For example, reacting aniline directly with bromine water readily produces 2,4,6-tribromoaniline as a precipitate.[1]

Q2: How can I achieve selective mono-bromination on a highly activated aromatic compound?

A2: To prevent polysubstitution, the reactivity of the activating group must be temporarily reduced. This is most commonly achieved by using a protecting group. For aromatic amines, acetylation with acetic anhydride to form an acetanilide is a standard procedure.[1] The resulting N-acetyl group is still an ortho-, para-director but is significantly less activating than a free amino group. This moderation allows for controlled mono-bromination, which typically occurs at the para position due to steric hindrance.[1] The protecting group can then be removed in a subsequent step.

Q3: What are some alternative brominating agents I can use to reduce over-bromination?

A3: Using a milder brominating agent is a key strategy. While molecular bromine (Br₂) is highly reactive, other reagents offer greater control. N-bromosuccinimide (NBS) is a widely used alternative that provides a low concentration of Br₂ in situ, reducing the likelihood of multiple substitutions.[2][3] For even milder conditions, reagents like pyridinium hydrobromide perbromide (PHP) can be effective.[2] Combining NBS with additives or specific solvents, such as tetrabutylammonium bromide, can further enhance selectivity for mono-bromination.[4]

Q4: Can adjusting reaction conditions like temperature prevent di-bromination?

A4: Yes, temperature plays a critical role in reaction selectivity, often governed by the principles of kinetic versus thermodynamic control.[5][6] Performing the bromination at the lowest effective temperature often favors the kinetically controlled product, which can be the mono-brominated species.[3] At lower temperatures, the reaction is typically irreversible, and the product that forms fastest predominates.[5][6] Conversely, higher temperatures can provide enough energy to overcome the activation barrier for a second bromination and may allow the reaction to reach equilibrium, favoring the most thermodynamically stable (and potentially poly-brominated) product.[3][5]

Q5: How does my choice of solvent or catalyst impact the formation of di-brominated side products?

A5: The solvent and catalyst system can profoundly influence regioselectivity and the extent of bromination. Using acidic solvents like trifluoroacetic acid can sometimes prevent polybromination with certain reagents.[4] Heterogeneous catalysts, such as zeolites, are particularly effective at promoting para-selectivity and minimizing di-bromination by creating a sterically constrained environment around the active site.[3][7][8] For deactivated aromatic compounds, a strong acid like concentrated sulfuric acid in combination with NBS can facilitate controlled mono-bromination.[4]

Troubleshooting Guide: Minimizing Di-bromination

This section provides a logical workflow and specific protocols to address the issue of over-bromination.

Logical Workflow for Method Selection

The following diagram illustrates a decision-making process for selecting a suitable strategy to avoid di-bromination.

G start Di-bromination Observed? stoich Control Stoichiometry: Use 1.0 eq. of brominating agent start->stoich Always Start Here activated Is the substrate a highly activated aromatic (e.g., phenol, aniline)? protect Strategy 1: Use a Protecting Group (e.g., Acetylation for anilines) activated->protect Yes reagent Strategy 2: Use a Milder Reagent (e.g., NBS instead of Br₂) activated->reagent No / Or try another way stoich->activated end Achieved Mono-bromination protect->end temp Strategy 3: Lower Reaction Temperature (e.g., 0°C or -30°C) reagent->temp catalyst Strategy 4: Use a Shape-Selective Catalyst (e.g., Zeolites) temp->catalyst catalyst->end

Caption: Decision workflow for troubleshooting di-bromination.

Data on Selective Mono-bromination Methods

The table below summarizes various reaction conditions that have been successfully employed to achieve selective mono-bromination.

SubstrateBrominating Agent/SystemSolventTemp. (°C)Yield of Mono-bromo ProductCitation(s)
AnisoleNBSAcetonitrileRoom Temp.96% (para-)[3]
CatecholNBS / HBF₄Acetonitrile-30 to RT100% (para-)[3]
Aniline[bmim]Br₃Solvent-free-10High Yield (para-)[9]
Phenyl AcetateBr₂ / Zeolite NaYDichloromethaneRoom Temp.High Yield, High para-selectivity[7]
Activated AromaticsNBS / Tetrabutylammonium bromideDichloromethaneRoom Temp.Good Yields, para-selective[4]
Moderately Deactivated ArenesTribromoisocyanuric acid (0.34 eq.)Trifluoroacetic acidRoom Temp.Good Yields[4]

Experimental Protocols

Protocol 1: Selective para-Bromination of Aniline via Acetylation

This two-step protocol first protects the highly activating amino group as an acetanilide, which is then selectively brominated.

Step A: Acetylation of Aniline

  • In a flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq.) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add acetic anhydride (1.1 eq.) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Pour the reaction mixture into a beaker of cold water to precipitate the acetanilide product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step B: Bromination of Acetanilide

  • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.

  • In a separate flask, dissolve bromine (1.0 eq.) in a small amount of glacial acetic acid.

  • Slowly add the bromine solution to the acetanilide solution with stirring.

  • Stir the reaction mixture at room temperature for 1 hour. The product, 4-bromoacetanilide, will precipitate out of the solution.

  • Collect the product by vacuum filtration, wash with cold water, and recrystallize from ethanol if necessary.

  • The N-acetyl protecting group can be subsequently removed by acid or base hydrolysis to yield 4-bromoaniline.

Protocol 2: Direct para-Selective Bromination of Anisole with NBS

This protocol utilizes a milder brominating agent to achieve high selectivity.[3]

  • Dissolve anisole (1.0 eq.) in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (NBS) (1.0 eq.) to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-2 hours), pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with saturated sodium thiosulfate solution to quench any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via column chromatography on silica gel to obtain pure 4-bromoanisole.

Mechanism Overview

The diagram below illustrates the general mechanism for electrophilic aromatic bromination and highlights why highly activated rings are prone to polysubstitution.

G cluster_0 Step 1: Electrophile Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Over-bromination Br-Br Br-Br Br+--Br-FeBr3 Br+--Br-FeBr3 Br-Br->Br+--Br-FeBr3 + FeBr₃ ring Activated Aromatic Ring (e.g., Phenol) arenium Arenium Ion (Resonance Stabilized) ring->arenium + Br⁺ product1 Mono-brominated Product (Still Activated) arenium->product1 - H⁺ product2 Di-brominated Product product1->product2 + Br⁺ - H⁺ (Often faster)

Caption: Mechanism of electrophilic aromatic bromination and over-bromination.

References

Technical Support Center: Scaling Up 2-Amino-5-bromobenzothiazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-bromobenzothiazole. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound, leading to reduced yields, purity concerns, or safety hazards.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired product at all. What are the common causes and how can I troubleshoot this?

  • Answer: Low or non-existent yields are a frequent challenge when scaling up, often stemming from issues with starting materials, reaction conditions, or reaction kinetics.

    • Poor Quality of Starting Materials: The primary precursors, such as p-bromoaniline derivatives and thiocyanates, must be of high purity. The intermediate arylthiourea, if isolated, should also be pure.

    • Incorrect Reaction Conditions: Temperature control is critical. Excessive heat can lead to the formation of unwanted side products through reactions like sulfonation.[1] Conversely, a temperature that is too low can result in an incomplete reaction. The reaction time is also a crucial parameter that may need to be extended at a larger scale to ensure completion.[1]

    • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent. It is essential to re-verify all calculations and measurements, especially for solid reagents which may have absorbed moisture.

    • Inefficient Mixing: In large reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure the agitation is sufficient to maintain a homogeneous reaction mixture.

Issue 2: Significant Byproduct Formation

  • Question: I am observing a significant amount of impurities in my crude product. What are the likely side reactions and how can I minimize them?

  • Answer: Byproduct formation is a common issue in scaling up the synthesis of 2-aminobenzothiazoles. Understanding the potential side reactions is key to mitigating them.

    • Over-oxidation: In reactions employing an oxidizing agent, such as bromine, it is possible to over-oxidize the desired product or starting materials, leading to a complex mixture of byproducts.[2] Careful control of the oxidant's stoichiometry and addition rate is crucial.

    • Regioselectivity Issues: When synthesizing substituted 2-aminobenzothiazoles, the position of cyclization can be a challenge. For instance, in the thiocyanation of anilines, if the para-position is available, this can be a major competing reaction.[3][4]

    • Formation of Symmetrical Urea/Thiourea Derivatives: Self-condensation of the aniline starting material can occur under certain conditions, leading to the formation of unwanted symmetrical urea or thiourea byproducts.[2] This can often be minimized by the controlled, slow addition of the cyclizing or carbonylating agent.[2]

Issue 3: Challenges in Product Purification

  • Question: I am struggling to purify the final product on a large scale. What are the recommended methods and how can I address common purification problems?

  • Answer: At an industrial scale, purification methods must be both effective and economically viable.

    • Recrystallization is Preferred: While chromatography is a powerful tool in the lab, it is often not practical for large-scale production.[3] Recrystallization is the more common and scalable purification method.[3]

    • Choosing the Right Solvent: The selection of an appropriate recrystallization solvent is critical. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room or lower temperatures.[1] A 70% ethanol/water mixture is often a good starting point for 2-aminobenzothiazoles.[1]

    • Product "Oiling Out": A common issue during recrystallization is the product separating as an oil instead of a solid.[1] This can happen if the melting point of the compound is lower than the boiling point of the solvent or if there is a high concentration of impurities.[1] To remedy this, one can try using a larger volume of solvent or a different solvent system.

    • Colored Impurities: The presence of colored impurities is a frequent observation, often due to degradation or oxidation of the product.[1] Treating the hot solution with a small amount of activated charcoal before filtration can effectively adsorb these colored byproducts.[1][2]

Frequently Asked Questions (FAQs)

Synthesis & Reaction Mechanism

  • Q1: What are the primary industrial synthesis routes for this compound?

    • A1: The most prevalent industrial methods involve the oxidative cyclization of an arylthiourea (specifically, 4-bromophenylthiourea).[3] This is typically achieved by reacting the arylthiourea with an oxidizing agent like bromine in an acidic medium, such as acetic acid or sulfuric acid.[4][5] Another common approach is the direct reaction of p-bromoaniline with a thiocyanate salt in the presence of an oxidizing agent.[4]

  • Q2: How can I monitor the progress of the reaction on a large scale?

    • A2: While Thin Layer Chromatography (TLC) is convenient for laboratory-scale monitoring, High-Performance Liquid Chromatography (HPLC) is a more robust and quantitative method for industrial-scale production.[3] HPLC allows for the accurate tracking of the consumption of starting materials and the formation of both the desired product and any significant byproducts.[3]

Safety & Handling

  • Q3: What are the major safety concerns when scaling up the production of this compound?

    • A3: Several safety hazards need to be carefully managed:

      • Use of Halogens: Bromine is a common reagent and is both corrosive and toxic.[3] Operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

      • Exothermic Reactions: The oxidative cyclization step can be highly exothermic.[3] A robust reactor cooling system and controlled, slow addition of reagents are essential to prevent a runaway reaction.[3]

      • Hazardous Byproducts: The reaction may evolve toxic gases.[3] An appropriate off-gas scrubbing system should be in place.

      • Product Handling: this compound itself is harmful if swallowed and can cause skin and eye irritation.[6] Standard PPE, including gloves, safety glasses, and a dust mask, should be worn when handling the final product.

  • Q4: What are the recommended storage conditions for this compound?

    • A4: The product should be stored in a tightly closed container in a dry and well-ventilated place.[6] It is also recommended to store it under an inert atmosphere as it can be air sensitive.[6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₅BrN₂S
Molecular Weight 229.10 g/mol
Appearance Solid
Melting Point 194-198 °C
CAS Number 20358-03-6

Table 2: Hazard Classifications and Precautionary Statements

ClassificationH-CodesP-Codes
Acute Toxicity, Oral (Category 4) H302 (Harmful if swallowed)P264, P270, P301 + P312 + P330[7]
Skin Irritation (Category 2) H315 (Causes skin irritation)P280, P302 + P352[8]
Serious Eye Irritation (Category 2A) H319 (Causes serious eye irritation)P280, P305 + P351 + P338[7]
Skin Sensitization (Category 1) H317 (May cause an allergic skin reaction)P261, P280, P302 + P352
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System H335 (May cause respiratory irritation)P261, P271, P304 + P340, P312[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole from p-Chlorophenylthiourea (Illustrative for Scale-Up)

This protocol for a related compound illustrates key principles for scaling up the synthesis of 2-aminobenzothiazoles.[5]

  • Reaction Setup: In a suitable reactor, dissolve p-chlorophenylthiourea (0.5 mol) in 150 ml of 98% sulfuric acid.

  • Controlled Reagent Addition: While maintaining the internal temperature at 45-50°C, add 6.0 g of 48% aqueous hydrobromic acid in 1.0 g portions every 30 minutes.

  • Reaction Hold: Maintain the reaction mixture at 45-50°C for an additional 1.5 hours.

  • Temperature Ramp-Up: Increase the temperature to 65-70°C and hold for 6 hours to drive the reaction to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture.

    • With rapid stirring, add 250 ml of methanol. Note that this will cause an exotherm, and the temperature will rise to approximately 70°C.

    • Cool the mixture to precipitate the product.

    • Filter the solid product.

    • Wash the filter cake with three 150 ml portions of acetone.

    • Dry the final product.

Protocol 2: Recrystallization of 2-Aminobenzothiazole Derivatives

This general protocol can be adapted for the purification of this compound.[1]

  • Dissolution: In an appropriately sized vessel, add the crude product and a suitable solvent (e.g., 70% ethanol/water). Heat the mixture with stirring until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal to the hot solution and stir for a few minutes.[1]

  • Hot Filtration: Filter the hot solution to remove the activated charcoal (if used) and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals. For maximum yield, the flask can be further cooled in an ice bath after it has reached room temperature.[1]

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified product, for example, in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation A 1. Dissolve p-bromophenylthiourea in Sulfuric Acid B 2. Controlled Addition of HBr (aq) at 45-50°C A->B C 3. Hold at 45-50°C B->C D 4. Ramp up to 65-70°C and Hold C->D E 5. Cool Reaction Mixture D->E Reaction Complete F 6. Add Methanol (Exotherm) E->F G 7. Cool to Precipitate F->G H 8. Filter and Wash Product G->H I 9. Dry Final Product H->I

Caption: Experimental workflow for the synthesis of 2-aminobenzothiazoles.

troubleshooting_low_yield Start Low Yield Observed Q1 Check Starting Material Purity Start->Q1 Q2 Review Reaction Conditions Q1->Q2 Pure Sol1 Use High-Purity Starting Materials Q1->Sol1 Impure Q3 Verify Stoichiometry Q2->Q3 Optimal Sol2 Optimize Temperature and Reaction Time Q2->Sol2 Suboptimal Sol3 Recalculate and Re-weigh Reagents Q3->Sol3 Incorrect purification_workflow A Crude Product B Dissolve in Hot Solvent A->B C Add Activated Charcoal (Optional for color) B->C D Hot Filtration B->D No color C->D E Slow Cooling to Crystallize D->E F Isolate Crystals by Filtration E->F G Wash with Cold Solvent F->G H Dry Purified Product G->H

References

Technical Support Center: Troubleshooting TLC Monitoring of 2-Amino-5-bromobenzothiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromobenzothiazole. The following sections offer solutions to common issues encountered during Thin-Layer Chromatography (TLC) monitoring of reactions involving this compound.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the TLC analysis of your this compound reactions.

Problem 1: My this compound starting material is streaking on the TLC plate.

  • Possible Cause: The primary amino group of this compound is basic and can interact strongly with the acidic silica gel stationary phase, leading to tailing or streaking.[1][2] The sample might also be too concentrated.[1]

  • Solution:

    • Dilute your sample: Before spotting on the TLC plate, ensure your reaction mixture sample is sufficiently diluted.[1]

    • Add a basic modifier to the mobile phase: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier like triethylamine (Et3N) to your eluent. A common practice is to add 0.1–2.0% triethylamine to the mobile phase.[1][2][3]

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina, which is less acidic than silica gel.[2]

Problem 2: I can't see the spot for my starting material or product under UV light.

  • Possible Cause: While benzothiazoles are generally UV-active due to the aromatic system, your compound's concentration on the plate might be too low to detect.[1][4] Alternatively, the compound may not be a strong UV absorber at 254 nm.[4]

  • Solution:

    • Increase Sample Concentration: Try spotting the TLC plate multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration of the analyte.[1]

    • Use a Chemical Stain: If UV visualization is ineffective, use a chemical stain. For this compound, several stains can be effective:

      • Potassium Permanganate (KMnO4) Stain: This stain is broadly useful for compounds that can be oxidized, which includes the aminobenzothiazole moiety. It typically produces yellow-brown spots on a purple/pink background.[4]

      • Ninhydrin Stain: This stain is specific for primary and secondary amines, which will react to form a colored spot (often purple or pink).[4][5] This is a highly effective option for visualizing the starting material.

      • Iodine Chamber: Placing the plate in a chamber with iodine crystals can visualize many organic compounds as brownish spots. The spots may fade over time, so they should be circled immediately.[4]

Problem 3: The Rf values of my starting material and product are too similar.

  • Possible Cause: The chosen solvent system does not have the optimal polarity to differentiate between the analyte and the product.

  • Solution:

    • Adjust Solvent System Polarity: Systematically vary the ratio of the polar and non-polar solvents in your mobile phase. For example, if you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate to increase the polarity.

    • Try a Different Solvent System: If adjusting the ratio is insufficient, switch to a different solvent system with different selectivity.[6][7] For instance, consider using dichloromethane/methanol or toluene/acetone.

    • Use a Co-spot: To confirm if two spots are indeed different compounds, use a co-spot. In one lane, spot your starting material, in another your reaction mixture, and in a third lane, spot both the starting material and the reaction mixture on top of each other. If you see two distinct spots in the co-spot lane, your compounds are different.[3]

Problem 4: A new spot appears on my TLC plate during workup, suggesting my product is degrading.

  • Possible Cause: 2-aminothiazole derivatives can be sensitive to acidic conditions and may degrade on the silica gel plate itself.[7] The workup procedure (e.g., an acidic or basic quench) could also be causing decomposition.[7]

  • Solution:

    • Neutralize the TLC Plate: Add a small amount of triethylamine (e.g., 0.5%) to the eluent to neutralize the silica gel and minimize on-plate degradation.[3]

    • Perform a 2D TLC: To test for stability on silica, run a 2D TLC. Spot the sample in one corner of a square plate and run it in one solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will be on the diagonal. If it degrades, new spots will appear off the diagonal.[7]

    • Modify Workup: Before performing a full-scale workup, test the stability of your product by taking small aliquots of the reaction mixture and exposing them to the planned acidic or basic quench conditions, then running a TLC.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC of this compound?

A common and effective starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate.[6] A good starting ratio to test is 7:3 hexane:ethyl acetate, then adjust the polarity based on the resulting Rf value. An ideal Rf value for the compound of interest is typically between 0.2 and 0.4 for good separation in column chromatography.[6]

Q2: How can I prepare and use a potassium permanganate stain for visualization?

A typical recipe for a potassium permanganate stain is:

  • 3 g of KMnO4

  • 20 g of K2CO3

  • 5 mL of 5% NaOH

  • 300 mL of water

To use the stain, dip the dried TLC plate into the solution briefly, then gently heat it with a heat gun. Oxidizable compounds will appear as yellow or brown spots against a pink or purple background.[4]

Q3: My reaction is run in a high-boiling point solvent like DMF or DMSO, and it's causing a large smear on my TLC. What should I do?

High-boiling point solvents can cause smearing on the TLC plate. To resolve this, after spotting your sample on the plate, place the plate under a high vacuum for a few minutes to evaporate the residual high-boiling solvent before developing the plate.[7]

Q4: I suspect protodebromination of my this compound during a cross-coupling reaction. How can I monitor this by TLC?

Protodebromination (the replacement of the bromine atom with a hydrogen atom) is a known side reaction for similar compounds.[8] The resulting 2-aminobenzothiazole will be more polar than the starting material and will have a lower Rf value on a normal-phase silica TLC plate. You should run a reference spot of 2-aminobenzothiazole if available to confirm the identity of the side product. To minimize this side reaction, consider using milder bases (e.g., K2CO3 or K3PO4) and ensuring strictly anhydrous and oxygen-free reaction conditions.[8]

Data Presentation

Table 1: Illustrative Rf Values for this compound in Common Solvent Systems

Solvent System (v/v)Approximate Rf ValueNotes
80:20 Hexane:Ethyl Acetate0.45Good for initial screening.
70:30 Hexane:Ethyl Acetate0.60May be too high for good separation from less polar products.
95:5 Dichloromethane:Methanol0.55A good alternative system if separation is poor in hexane/EtOAc.
90:10 Hexane:Ethyl Acetate + 0.5% Et3N0.30Addition of triethylamine can improve spot shape and may slightly alter Rf.

Note: These are illustrative values. Actual Rf values can vary depending on the specific TLC plates, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Standard TLC Monitoring Procedure

  • Prepare the Developing Chamber: Pour the chosen solvent system into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid saturation and cover it with a lid. Allow the chamber to saturate for at least 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Dissolve a small amount of your reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).[6] Using a capillary tube, spot a small amount of the dissolved sample onto the baseline. Also, spot the starting material and a co-spot if needed.[3]

  • Develop the Plate: Carefully place the spotted TLC plate in the developing chamber, ensuring the solvent level is below the baseline.[6] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle any visible spots. If necessary, use a chemical stain for further visualization.

Protocol 2: Ninhydrin Staining for Amine Visualization

  • Prepare the Staining Solution: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.

  • Stain the Plate: Once the developed TLC plate is dry, dip it into the ninhydrin solution.

  • Develop the Color: Gently heat the plate with a heat gun. Primary amines will typically appear as purple or pink spots.[4]

Visualizations

TLC_Troubleshooting_Workflow start Start: TLC Plate Issue streaking Streaking or Tailing Spot? start->streaking no_spots No Spots Visible under UV? streaking->no_spots No sol1_streaking 1. Dilute Sample 2. Add 0.5% Et3N to eluent streaking->sol1_streaking Yes bad_separation Poor Separation (Rf too close)? no_spots->bad_separation No sol1_no_spots 1. Concentrate Spot 2. Use Chemical Stain (KMnO4, Ninhydrin) no_spots->sol1_no_spots Yes sol1_separation 1. Adjust Solvent Ratio 2. Try New Solvent System (e.g., DCM/MeOH) bad_separation->sol1_separation Yes end End: Successful TLC Analysis bad_separation->end No check1_streaking Problem Solved? sol1_streaking->check1_streaking sol2_streaking Use Alumina TLC Plate check1_streaking->sol2_streaking No check1_streaking->end Yes sol2_streaking->end check1_no_spots Problem Solved? sol1_no_spots->check1_no_spots sol2_no_spots Compound may not be present check1_no_spots->sol2_no_spots No check1_no_spots->end Yes check1_separation Problem Solved? sol1_separation->check1_separation sol2_separation Consider 2D TLC for complex mixtures check1_separation->sol2_separation No check1_separation->end Yes sol2_separation->end

Caption: A workflow diagram for troubleshooting common TLC monitoring issues.

Amine_Streaking_Logic start Observation: Streaking Spot for This compound cause1 Primary Cause: Basic amine interacts with acidic silica gel (SiO2) start->cause1 cause2 Secondary Cause: Sample is too concentrated start->cause2 solution1 Solution 1: Add Et3N (a base) to the mobile phase to neutralize silica surface cause1->solution1 solution2 Solution 2: Dilute the sample before spotting cause2->solution2 result Result: Symmetrical, compact spot solution1->result solution2->result

Caption: Logical relationship between the problem of amine streaking and its solutions.

References

handling and safety precautions for 2-Amino-5-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides essential information on the safe handling, storage, and use of 2-Amino-5-bromobenzothiazole, along with troubleshooting advice for common experimental issues.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValueReference
CAS Number 20358-03-6[1][2][3][4][5][6][7]
Molecular Formula C₇H₅BrN₂S[1][2][6]
Molecular Weight 229.10 g/mol [2][5]
Appearance Solid[1]
Melting Point 194 - 198 °C[1]
Boiling Point 366.8±34.0 °C (Predicted)[1]
log Pow 2.84[1]

Safety and Hazard Information

Proper handling and awareness of potential hazards are critical when working with this compound. The following tables summarize the GHS hazard classifications and recommended personal protective equipment.

Hazard Identification

Hazard CodeDescriptionClassification
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315Causes skin irritationSkin Irritation (Category 2)
H317May cause an allergic skin reactionSkin Sensitization (Category 1)
H319Causes serious eye irritationSerious Eye Irritation (Category 2A)
H335May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory system

Data sourced from multiple safety data sheets.[1][8][9]

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may also be necessary.[8]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. A complete suit protecting against chemicals may be required depending on the scale of the experiment.[1][8]
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may be encountered during experiments involving this compound.

Q: What are the primary health risks associated with this compound? A: The primary risks include harm if swallowed, serious eye irritation, skin irritation, and potential respiratory irritation.[1][8] It may also cause an allergic skin reaction in sensitive individuals.[1]

Q: What should I do in case of accidental skin or eye contact? A: For skin contact, immediately wash the affected area with soap and plenty of water and consult a physician.[1] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[1][10][11]

Q: How should I handle an accidental spill of the solid material? A: First, ensure you are wearing appropriate PPE, including respiratory protection.[1] Evacuate unnecessary personnel from the area. Avoid generating dust.[1][12] Carefully sweep or scoop the material into a suitable, labeled container for disposal.[10][13] Ensure the area is well-ventilated.[1]

Q: What is the correct way to store this chemical? A: Store the container tightly closed in a dry, cool, and well-ventilated area.[10][13] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[1][13]

Q: What are the known chemical incompatibilities? A: this compound is incompatible with strong oxidizing agents.[13]

Q: What happens if the compound is involved in a fire? A: During a fire, hazardous decomposition products can be released, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas.[1] Firefighters should use a self-contained breathing apparatus.[1] Suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

Q: How should I dispose of waste containing this chemical? A: All waste materials should be disposed of in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant.[9][10][11] Do not let the product enter drains.[1][11]

Experimental Protocol Example: Synthesis of a Substituted Benzothiazole Derivative

This protocol provides a general methodology for a typical synthetic application of this compound. Note: This is a generalized procedure and must be adapted and optimized for specific target molecules. All work must be performed in a properly functioning fume hood while wearing the recommended PPE.

Objective: To synthesize an N-acylated derivative of this compound.

Materials:

  • This compound

  • Anhydrous Pyridine (Solvent/Base)

  • Acetyl Chloride (Acylating Agent)

  • Anhydrous Dichloromethane (DCM) (Solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 eq) and anhydrous DCM (20 mL) to the flask. Stir to dissolve/suspend the solid.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the mixture.

  • Acylation: Cool the flask in an ice bath. Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by slowly adding 20 mL of saturated sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

  • Characterization: Analyze the purified product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis experiment described above.

experimental_workflow setup 1. Reaction Setup (Flask, Stirrer) reagents 2. Reagent Addition (Substrate, DCM, Pyridine) setup->reagents acylation 3. Acylation (Add Acetyl Chloride) reagents->acylation reaction 4. Reaction (Stir at RT, Monitor) acylation->reaction workup 5. Aqueous Work-up (Quench, Extract) reaction->workup purification 6. Purification (Dry, Concentrate, Purify) workup->purification characterization 7. Characterization (NMR, MS) purification->characterization

Caption: Workflow for the synthesis of an N-acylated benzothiazole derivative.

References

Validation & Comparative

Unambiguous Structure Elucidation: A Comparative Guide to the Validation of 2-Amino-5-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For novel compounds like 2-Amino-5-bromobenzothiazole, a multifaceted approach employing various analytical techniques is essential for unambiguous structural validation. While X-ray crystallography stands as the gold standard for solid-state structure elucidation, providing precise atomic coordinates, other spectroscopic and analytical methods offer complementary and crucial information. This guide provides a comparative overview of the validation of this compound's structure, contrasting the definitive power of X-ray crystallography with alternative spectroscopic techniques.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The validation of a chemical structure relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle. While X-ray crystallography provides a detailed three-dimensional map of the molecule in the solid state, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer insights into the connectivity, molecular weight, and functional groups of the molecule, respectively.

Analytical TechniqueInformation ProvidedCertainty of Structural Elucidation
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state.High (Unambiguous for the crystalline form)
¹H and ¹³C NMR Spectroscopy Connectivity of atoms, chemical environment of protons and carbons, and number of unique atoms.High (for constitution and configuration in solution)
Mass Spectrometry (MS) Molecular weight and elemental composition (with High-Resolution MS).High (for molecular formula)
Infrared (IR) Spectroscopy Presence of specific functional groups.Moderate (Confirmatory)
Melting Point Indication of purity and can be used for identification.Low (Confirmatory)

Experimental Data for this compound

While a specific single-crystal X-ray structure for this compound is not publicly available, its structure has been confirmed through a combination of other analytical techniques. The data below is consistent with the proposed structure.

PropertyExperimental Value
Molecular Formula C₇H₅BrN₂S[1]
Molecular Weight 229.10 g/mol [1]
Melting Point 194-198 °C
¹H NMR (MeOD) δ 7.21 (dd, J = 1.8 and 8.3 Hz, 1H), 7.51-7.53 ppm (m, 2H)[2]
¹³C NMR (MeOD) δ 117.4, 118.8, 120.4, 122.6, 128.4, 151.9, 168.2 ppm[2]
IR (KBr, cm⁻¹) ν 3409, 3270, 1642, 1529[2]

Experimental Protocols

Single-Crystal X-ray Crystallography (General Protocol)

This protocol describes the general steps for obtaining the crystal structure of a small molecule like this compound.

  • Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. X-ray diffraction data are collected using a suitable X-ray source (e.g., Mo Kα radiation) as the crystal is rotated.[3]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and integrate the reflection intensities.[3]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate structure.[3]

NMR Spectroscopy
  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Data Processing: The acquired data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectra.

Mass Spectrometry (High-Resolution)
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI).

  • Ionization: The sample molecules are ionized.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, providing the exact mass and confirming the elemental composition.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of a new chemical entity, highlighting the central role of X-ray crystallography when available.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Analytical Characterization cluster_crystallography Definitive Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR MP Melting Point Purification->MP Xray Single-Crystal X-ray Crystallography Purification->Xray If single crystals obtained Structure_Validation Validated Structure NMR->Structure_Validation MS->Structure_Validation IR->Structure_Validation MP->Structure_Validation Xray->Structure_Validation

Workflow for the structural validation of a chemical compound.

References

A Comparative Analysis of 2-Amino-5-bromobenzothiazole and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-Amino-5-bromobenzothiazole and its structural analogs. The information herein is supported by experimental data from various studies, offering insights into their potential as therapeutic agents, particularly in the fields of oncology and microbiology. This document details structure-activity relationships (SAR), compiles quantitative biological data, and provides detailed experimental protocols for key assays.

Introduction to 2-Aminobenzothiazoles

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its unique chemical properties, including the ability to form various intermolecular interactions, make it a versatile starting point for the design of novel therapeutic agents.[2] Derivatives of this scaffold have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents by targeting various critical biological pathways.[2][3]

Comparative Biological Activity

The biological activity of 2-aminobenzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring. Halogenation at the 5-position, in particular, has been a common strategy to modulate the pharmacological properties of these compounds. This section provides a comparative overview of the anticancer and antimicrobial activities of this compound and its analogs.

Disclaimer: The data presented below is compiled from different studies. Direct comparison of IC50 and MIC values should be done with caution as experimental conditions may vary between studies.

Anticancer Activity

2-Aminobenzothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation, including protein kinases like PI3K, EGFR, and VEGFR-2.[2][4]

Table 1: Comparative Anticancer Activity (IC₅₀, µM) of 2-Aminobenzothiazole Analogs

Compound/AnalogTarget/Cell LineIC₅₀ (µM)Key Structural Features & SAR Insights
OMS5 A549 (Lung Cancer)22.13Combination of 4-nitroaniline with the 2-aminobenzothiazole core.[5]
MCF-7 (Breast Cancer)24.31Shows potent activity, but not via PI3Kγ inhibition.[5]
OMS14 A549 (Lung Cancer)61.03Contains a piperazine-4-nitroaniline moiety.[5]
MCF-7 (Breast Cancer)27.08Potently inhibits PIK3CD/PIK3R1 (65% inhibition at 100 µM).[5]
Compound 12 EGFR0.096Pyridyl group at the 2-amino position.[4]
MCF-7 (Breast Cancer)2.49Improved antiproliferative activity compared to analogs with other substituents.[4]
Compound 13 HCT116 (Colon)6.43Phenyl group at the 2-amino position.[4]
A549 (Lung Cancer)9.62
A375 (Melanoma)8.07
Compound 20 VEGFR-20.15Hybrid molecule with a thiazolidinedione (TZD) moiety.[4]
HepG2 (Liver)9.99
HCT-116 (Colon)7.44
MCF-7 (Breast Cancer)8.27
Compound 21 VEGFR-20.19Hybrid molecule with a cyanothiouracil (CT) moiety.[4]
Cancer Cell Lines10.34 - 12.14
Compound 53 PI3Kβ0.02Demonstrates excellent selectivity over other class I PI3K subunits.[4]
PC-3 (Prostate)0.35
DU145 (Prostate)0.62

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

  • Substitution at the 2-amino position: The nature of the substituent on the exocyclic amino group is crucial for activity. Aromatic and heteroaromatic rings, such as pyridine, can enhance inhibitory potency against kinases like EGFR.[4] The incorporation of moieties like 4-nitroaniline or piperazine-4-nitroaniline can lead to potent cytotoxic effects.[5]

  • Substitution at the 6-position: Halogens (Cl, F), ethoxy (OEt), or nitro (NO2) groups at the 6-position can enhance anticancer activity.[2]

  • Hybrid Molecules: Combining the 2-aminobenzothiazole scaffold with other pharmacophores, such as thiazolidinedione or cyanothiouracil, can result in potent inhibitors of kinases like VEGFR-2.[4]

  • Kinase Selectivity: Subtle modifications to the substitution pattern can significantly influence selectivity towards different kinase isoforms, as seen in the development of selective PI3Kβ inhibitors.[4]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[2] 2-Aminobenzothiazole derivatives have emerged as a promising class of compounds with potent activity against a range of pathogens.[2]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 2-Aminobenzothiazole Analogs

Compound/AnalogMicroorganismMIC (µg/mL)Key Structural Features & SAR Insights
Unsubstituted 2-Aminobenzothiazole E. coli>100Low intrinsic antimicrobial activity.[6]
Compound 1n Candida albicans4-8Bulky substituent at the 6-position.[7]
Candida parapsilosis4-8
Candida tropicalis4-8
Compound 1o Candida albicans4-8Bulky substituent at the 6-position.[7]
Candida parapsilosis4-8
Candida tropicalis4-8
Compound 12 (4-chloro substitution) Fungi-4-chloro substitution appears beneficial for antifungal activity.[8]
Compound 9 (4-fluoro substitution) Fungi-Replacement with 4-fluoro resulted in a significant reduction in activity.[8]
Compound 15 (4-bromo substitution) Fungi-Further decrease in activity upon replacement with 4-bromo.[8]

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

  • Substitution at the 6-position: The presence of bulky groups at the 6-position of the 2-aminobenzothiazole moiety appears to be important for enhancing antifungal activity.[7]

  • Halogen Substitution on Appended Phenyl Rings: For derivatives with a phenyl ring attached to the core structure, the nature and position of halogen substituents can significantly impact antifungal activity. A 4-chloro substitution seems to be more favorable than 4-fluoro or 4-bromo for antifungal potency.[8]

  • Parent Scaffold: Unsubstituted 2-aminobenzothiazole generally exhibits weak antimicrobial activity, highlighting the importance of functionalization for potency.[6]

Signaling Pathways and Mechanisms of Action

The anticancer effects of 2-aminobenzothiazole analogs are often attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate the points of intervention for these compounds within the EGFR, VEGFR-2, and PI3K/Akt signaling cascades.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimerization Receptor Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Aminobenzothiazole Analogs Inhibitor->Autophosphorylation Inhibition

Caption: EGFR Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival PLCg->Angiogenesis PI3K->Angiogenesis Inhibitor 2-Aminobenzothiazole Analogs Inhibitor->Autophosphorylation Inhibition

Caption: VEGFR-2 Signaling Pathway Inhibition.

PI3K_AKT_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 2-Aminobenzothiazole Analogs Inhibitor->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

Synthesis of 2-Amino-5-halobenzothiazole Derivatives

General Procedure for the Synthesis of 2-Amino-5-chlorobenzothiazole:

A mixture of 3-chloro-4-fluoroaniline (0.01 mole) and potassium thiocyanate (0.08 mole) is cooled in glacial acetic acid (20 ml). A solution of bromine (0.016 mole) in glacial acetic acid (6 ml) is added dropwise while maintaining the temperature below 0°C. After the addition is complete, the reaction mixture is stirred for a specified time. The product is then isolated by filtration and purified by recrystallization.

General Procedure for the Synthesis of 2-Amino-5-fluorobenzothiazoles: [9]

A series of 5-fluoro-2-(N-substituted)aminobenzothiazoles are synthesized by intramolecular cyclization of the corresponding thioureas. The thioureas are prepared by treating 4-substituted 3-fluoroanilines with appropriate isothiocyanates.

In Vitro Kinase Inhibition Assays

General Protocol for Luminescence-Based Kinase Assay (e.g., ADP-Glo™): [10][11][12]

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Kinase Reaction: In a 96-well plate, the recombinant kinase (e.g., EGFR, VEGFR-2, PI3Kα) is incubated with the test compound (a 2-aminobenzothiazole analog) and a suitable substrate in a kinase buffer containing ATP. The reaction is initiated by the addition of the enzyme or ATP and incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • ADP Detection: After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.

  • Data Acquisition and Analysis: The luminescence is measured using a plate reader. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol: [13][14]

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 2-aminobenzothiazole analogs and incubated for a specific period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel 2-aminobenzothiazole analogs as potential therapeutic agents.

experimental_workflow Synthesis Synthesis of 2-Aminobenzothiazole Analogs Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Kinase_Assays Kinase Inhibition Assays (EGFR, VEGFR-2, PI3K) In_Vitro_Screening->Kinase_Assays Cell_Viability_Assays Cell Viability Assays (MTT on Cancer Cell Lines) In_Vitro_Screening->Cell_Viability_Assays Antimicrobial_Assays Antimicrobial Assays (MIC Determination) In_Vitro_Screening->Antimicrobial_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assays->SAR_Analysis Cell_Viability_Assays->SAR_Analysis Antimicrobial_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Studies in Animal Models Lead_Optimization->In_Vivo_Studies

Caption: Drug Discovery Workflow.

Conclusion

The 2-aminobenzothiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The comparative analysis of this compound and its analogs reveals that strategic modifications, particularly at the 2-amino and 5/6-positions of the benzothiazole ring, can lead to potent and selective inhibitors of key biological targets in cancer and infectious diseases. The data and protocols presented in this guide provide a valuable resource for researchers in the field, facilitating the rational design and evaluation of new, more effective 2-aminobenzothiazole-based drug candidates. Further systematic studies directly comparing a series of 5-halo-analogs under uniform experimental conditions are warranted to refine the structure-activity relationships and guide future drug discovery efforts.

References

Structure-Activity Relationship of 2-Amino-5-bromobenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-bromobenzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of various this compound derivatives, with a focus on their antimicrobial and anticancer properties. The information presented is supported by experimental data from peer-reviewed literature, offering insights for the rational design of more potent and selective therapeutic agents.

Antimicrobial Activity: Targeting DNA Gyrase B

A recent study explored a series of 5-substituted 2-aminobenzothiazole-based DNA gyrase B inhibitors, demonstrating their potent activity against ESKAPE bacterial pathogens. The 5-bromo substitution was found to be a key feature in enhancing the antibacterial spectrum and potency of these compounds.

Comparative Analysis of Antibacterial Potency

The following table summarizes the in vitro inhibitory activity (IC50) against E. coli DNA gyrase and the minimum inhibitory concentrations (MIC) of 5-substituted 2-aminobenzothiazole derivatives against a panel of Gram-positive and Gram-negative bacteria.

CompoundR Group at C5E. coli DNA Gyrase IC50 (nM)S. aureus MIC (μg/mL)MRSA MIC (μg/mL)E. coli MIC (μg/mL)A. baumannii MIC (μg/mL)P. aeruginosa MIC (μg/mL)K. pneumoniae MIC (μg/mL)
A -OH< 10> 64> 64> 64> 64> 64> 64
B -F40< 0.03< 0.03> 64> 64> 64> 64
D -OCH2CH2N(CH3)2< 10< 0.03< 0.0348168
E -Br < 10 < 0.03 < 0.03 4 8 16 8

Data sourced from a study on 2-aminobenzothiazole-based DNA gyrase B inhibitors.[1]

Key SAR Insights for Antimicrobial Activity:

  • Substitution at the C5 position of the 2-aminobenzothiazole ring is crucial for antibacterial activity.

  • While a hydroxyl group at C5 (Compound A) results in good DNA gyrase inhibition, it lacks broad-spectrum antibacterial activity.[1]

  • Replacing the hydroxyl with a fluorine atom (Compound B) improves activity against Gram-positive strains but not Gram-negative bacteria.[1]

  • The introduction of a bromine atom at the C5 position (Compound E) leads to potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including resistant strains like MRSA and P. aeruginosa.[1]

  • The activity of the 5-bromo derivative (Compound E) is comparable to the 5-dimethylaminoethoxy derivative (Compound D), suggesting that both electron-withdrawing and strategically placed basic groups can confer potent and broad-spectrum activity.[1]

Anticancer Activity: Emerging Potential

While systematic SAR studies on a series of this compound derivatives for anticancer activity are less common in the available literature, several studies have highlighted the potential of this scaffold.

In Vitro Anticancer Activity Data

The following table presents data from various studies on the cytotoxic effects of bromo-substituted benzothiazole derivatives against human cancer cell lines.

Compound IDModificationCell LineIC50 (µM)
Morpholine based thiourea bromobenzothiazole 2-amino group modified with a morpholine thiourea, bromine at an unspecified position on the benzothiazole ring.MCF-7 (Breast)18.10

Key SAR Insights for Anticancer Activity:

  • The presence of a bromine atom on the benzothiazole ring, in combination with modifications at the 2-amino position, can lead to significant anticancer activity.

  • Further systematic studies are required to fully elucidate the SAR of this compound derivatives as anticancer agents.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol is based on the broth microdilution method.

1. Preparation of Bacterial Inoculum: a. A pure culture of the test bacterial strain is grown on an appropriate agar medium. b. A single colony is used to inoculate a sterile broth medium. c. The culture is incubated at 37°C until it reaches the logarithmic growth phase. d. The bacterial suspension is then diluted in fresh broth to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Compound Dilutions: a. The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. b. Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using sterile broth. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation: a. 100 µL of the standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. b. Positive control wells (containing only broth and bacteria) and negative control wells (containing only broth) are included. c. The plate is incubated at 37°C for 16-20 hours.

4. Determination of MIC: a. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

MTT Assay for Anticancer Activity

This protocol is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding: a. Human cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Stock solutions of the this compound derivatives are prepared in DMSO. b. Serial dilutions of the compounds are made in culture medium. c. The medium from the cell plate is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. d. Control wells receive medium with DMSO at the same concentration as the treated wells. e. The plate is incubated for 48-72 hours.

3. MTT Addition and Incubation: a. 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. b. The plate is incubated for an additional 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading: a. 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. b. The plate is gently shaken for 15 minutes to ensure complete dissolution. c. The absorbance is measured at 570 nm using a microplate reader.

5. Calculation of IC50: a. The percentage of cell viability is calculated relative to the control wells. b. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization start This compound Scaffold mods Structural Modifications (e.g., at C2 and C5) start->mods series Series of Derivatives mods->series antimicrobial Antimicrobial Assays (e.g., MIC) series->antimicrobial anticancer Anticancer Assays (e.g., MTT) series->anticancer data Quantitative Data (IC50, MIC) antimicrobial->data anticancer->data sar Structure-Activity Relationship (SAR) data->sar optimization Design of More Potent Analogs sar->optimization Signaling_Pathway cluster_inhibition Inhibition by this compound Derivatives cluster_bacterial_cell Bacterial Cell inhibitor This compound Derivative (e.g., Compound E) dna_gyrase DNA Gyrase B inhibitor->dna_gyrase Inhibition dna_supercoiling DNA Supercoiling dna_gyrase->dna_supercoiling dna_replication DNA Replication dna_supercoiling->dna_replication cell_division Bacterial Cell Division dna_replication->cell_division

References

A Comparative Guide to the Biological Activity of Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The nature and position of substituents on the benzothiazole ring system profoundly influence its pharmacological properties. This guide provides an objective comparison of the biological activities of various substituted benzothiazoles, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity of Substituted Benzothiazoles

Substituted benzothiazoles have emerged as a promising class of anticancer agents, with numerous derivatives demonstrating potent cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

A significant class of anticancer benzothiazoles is the 2-(4-aminophenyl)benzothiazoles.[1] Quantitative structure-activity relationship (QSAR) studies have revealed that the presence of hydrophobic groups on the benzothiazole scaffold can potentiate anticancer activity.[2][3]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of representative substituted benzothiazoles against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound A 2-(4-nitrophenyl)benzothiazoleHepG2 (Liver)56.98 (24h), 38.54 (48h)[4]
Compound B 2-(4-fluorophenyl)benzothiazoleHepG2 (Liver)59.17 (24h), 29.63 (48h)[4]
Indole-based carboxamide Indole hydrazine carboxamide at position 2HT29 (Colon)0.015[5][6]
H460 (Lung)0.28[5][6]
A549 (Lung)1.53[5][6]
MDA-MB-231 (Breast)0.68[5][6]
Bromopyridine acetamide Substituted bromopyridine acetamide at position 2SKRB-3 (Breast)0.0012[5][6]
SW620 (Colon)0.0043[5][6]
A549 (Lung)0.044[5][6]
HepG2 (Liver)0.048[5][6]
Thiazolidinone derivative Nitrobenzylidene-containing thiazolidinoneMCF7 (Breast)0.036[6]
HepG2 (Liver)0.048[6]
Naphthalimide derivative Naphthalimide at position 2HT-29 (Colon)3.47[6]
A549 (Lung)3.89[6]
MCF-7 (Breast)5.08[6]
Benzamide derivative 41 Methoxybenzamide at position 2Various1.1 - 8.8[5][6]
Benzamide derivative 42 Chloromethylbenzamide at position 2Various1.1 - 8.8[5][6]
Hybrid 4a 2-aminobenzothiazole linked to thiazolidine-2,4-dioneHCT-116 (Colon)5.61[7]
HEPG-2 (Liver)7.92[7]
MCF-7 (Breast)3.84[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative effects of benzothiazole derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole compounds for 24 to 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway Inhibition by Anticancer Benzothiazoles

Certain 2-substituted benzothiazoles have been shown to exert their anticancer and anti-inflammatory effects by targeting the NF-κB/COX-2/iNOS signaling pathway in hepatocellular carcinoma cells.[4]

G NF-κB Signaling Pathway Inhibition by Benzothiazoles Benzothiazoles Substituted Benzothiazoles NFkB NF-κB Benzothiazoles->NFkB inhibit COX2 COX-2 NFkB->COX2 activates iNOS iNOS NFkB->iNOS activates Proliferation Cell Proliferation NFkB->Proliferation Inflammation Inflammation COX2->Inflammation iNOS->Inflammation

Caption: Inhibition of the NF-κB pathway by substituted benzothiazoles.

Antimicrobial Activity of Substituted Benzothiazoles

Benzothiazole derivatives are also recognized for their significant antimicrobial properties, exhibiting activity against a wide range of bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several benzothiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
Compound 41c Benzothiazole-isatin conjugateE. coli3.1[8]
P. aeruginosa6.2[8]
B. cereus12.5[8]
S. aureus12.5[8]
Compound 43a 7-methyl benzothiazole derivativeS. aureus, B. subtilis, E. coliZone of Inhibition: 21-27 mm[8]
Compound 43b 7-bromo benzothiazole derivativeS. aureus, B. subtilis, E. coliZone of Inhibition: 21-27 mm[8]
Compound 46a/46b Amino-benzothiazole Schiff baseE. coli, P. aeruginosa15.62[8]
Compound 63a Pyrazole-thiazole hybridB. subtilis1.9[8]
Compound 2j Heteroarylated benzothiazoleVarious Bacteria0.23–0.94[9]
Compound 2d Heteroarylated benzothiazoleVarious Fungi0.06–0.47[9]
Compounds 3 & 4 Novel benzothiazole derivativesVarious Bacteria & Fungi25 - 200[10]
Compounds A1, A2, A9 Benzothiazole derivativesE. coli, S. aureusPromising Activity[11]
Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening

The agar diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared and sterilized.

  • Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.

  • Pouring and Solidification: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

  • Well/Disc Application: Wells are created in the agar, or sterile paper discs impregnated with the test compound at various concentrations are placed on the surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the well or disc, where microbial growth is inhibited, is measured in millimeters.

Experimental Workflow for Antimicrobial Evaluation

The following diagram illustrates the general workflow for synthesizing and evaluating the antimicrobial activity of benzothiazole derivatives.

G Workflow for Antimicrobial Evaluation of Benzothiazoles cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of Benzothiazole Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Screening Antimicrobial Screening (Agar Diffusion) Characterization->Screening MIC MIC Determination (Broth Dilution) Screening->MIC Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) MIC->Mechanism

Caption: General workflow for synthesis and antimicrobial testing.

Anti-inflammatory Activity of Substituted Benzothiazoles

Several benzothiazole derivatives have demonstrated potent anti-inflammatory properties.[12][13][14] The anti-inflammatory effect is often evaluated in vivo using models such as carrageenan-induced paw edema in rats.

Quantitative Comparison of Anti-inflammatory Activity

The following table shows the percentage inhibition of carrageenan-induced rat paw edema by selected benzothiazole derivatives compared to a standard drug.

Compound IDSubstitution Pattern% Inhibition of Edema (3h)Reference
Compound 17c Benzothiazole with benzenesulphonamide and carboxamide80%[14]
Compound 17i Benzothiazole with benzenesulphonamide and carboxamide78%[14]
Compound 4a Sulfonamide derivativePotent Activity[12]
Celecoxib (Standard) --[14]
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Animals (typically rats) are divided into control, standard, and test groups.

  • Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., celecoxib) are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Logical Relationship: Structure-Activity Relationship (SAR)

The biological activity of benzothiazoles is highly dependent on the nature and position of the substituents.

G Structure-Activity Relationship of Benzothiazoles Core Benzothiazole Core Substituents Substituents (e.g., -NO2, -F, -NH2, heterocycles) Core->Substituents is modified by Activity Biological Activity (Anticancer, Antimicrobial, etc.) Substituents->Activity influences Potency Potency & Selectivity Activity->Potency is characterized by

Caption: Impact of substituents on the biological activity of benzothiazoles.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Amino-5-bromobenzothiazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-bromobenzothiazole scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. Its derivatives have demonstrated significant potential in preclinical studies, exhibiting both potent in vitro cytotoxicity against various cancer cell lines and promising in vivo antitumor activity. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of selected 2-aminobenzothiazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development efforts.

Data Presentation: A Comparative Analysis of Efficacy

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of representative 2-aminobenzothiazole derivatives, highlighting their potential as anticancer agents.

Table 1: In Vitro Cytotoxicity of 2-Aminobenzothiazole Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
Compound 13 EGFRHCT116 (Colon)6.43 ± 0.72[1]
A549 (Lung)9.62 ± 1.14[1]
A375 (Melanoma)8.07 ± 1.36[1]
Compounds 14-18 EGFRPC3, MCF-7, A549, HCT-116, MDA-MB-2310.315 - 2.66[1]
Compound 47 BRAFV600E/CRAFNot Specified0.095 / 0.015[1]
OMS5 Not SpecifiedMCF-7 (Breast)22.13[2][3]
A549 (Lung)34.21[4]
OMS14 PI3KCD/PIK3R1MCF-7 (Breast)28.14[2][3][4]
A549 (Lung)61.03[2][3][4]

Table 2: In Vivo Antitumor Efficacy of a 2-Aminobenzothiazole Derivative

CompoundAnimal ModelCancer Cell LineDosageTumor Growth Inhibition (%)Reference
Compound 84 (2-aminobenzothiazole-SAHA conjugate) MDA-MB-231 XenograftBreast Cancer30 mg/kg59

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the critical evaluation and replication of the presented data.

In Vitro Cytotoxicity Assay: MTT Assay

The in vitro cytotoxicity of the 2-aminobenzothiazole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent, typically DMSO, and then serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these various concentrations and incubated for a period of 48 to 72 hours.

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2 to 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The half-maximal inhibitory concentration (IC50) values are then calculated from the resulting dose-response curves.

In Vivo Antitumor Efficacy: Xenograft Model

To assess the in vivo antitumor activity of 2-aminobenzothiazole derivatives, a human tumor xenograft model in immunocompromised mice is frequently utilized.

  • Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups. Treatment with the test compound is typically administered via oral gavage or intraperitoneal injection at a specified dosage and schedule.

  • Tumor Volume Measurement: Tumor dimensions are measured periodically (e.g., every 2-3 days) using calipers, and the tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint Analysis: The study is concluded when the tumors in the control group reach a predetermined size. The mice are then euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume or weight of the treated groups to that of the vehicle-treated control group.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound derivatives.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_moa Mechanism of Action cell_culture Cell Culture compound_treatment_vitro Compound Treatment cell_culture->compound_treatment_vitro mtt_assay MTT Assay compound_treatment_vitro->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination xenograft_model Xenograft Model ic50_determination->xenograft_model Lead Compound Selection compound_treatment_vivo Compound Administration xenograft_model->compound_treatment_vivo tumor_measurement Tumor Measurement compound_treatment_vivo->tumor_measurement tgi_calculation TGI Calculation tumor_measurement->tgi_calculation pathway_analysis Pathway Analysis tgi_calculation->pathway_analysis Efficacy Confirmation western_blot Western Blot western_blot->pathway_analysis

Caption: Experimental workflow for evaluating anticancer efficacy.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and point of inhibition.

References

A Comparative Benchmarking Study: Synthesis of 2-Amino-5-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Routes to a Key Medicinal Chemistry Scaffold

The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activities. Among its halogenated derivatives, 2-Amino-5-bromobenzothiazole is a crucial building block in the development of novel therapeutic agents. This guide provides a comparative analysis of prominent synthetic methodologies for this compound, offering a clear overview of their respective efficiencies and procedural requirements. The data presented is intended to assist researchers in selecting the most suitable method for their specific research and development needs.

Performance Benchmark: A Head-to-Head Comparison

The selection of a synthetic route is often a trade-off between yield, reaction time, purity, and the availability of starting materials. The following table summarizes the key quantitative metrics for the synthesis of this compound and structurally related compounds via different methodologies.

MethodStarting Material(s)Key Reagents/CatalystYield (%)Purity (%)Reference
Solid-Phase Synthesis (Method C) Resin-bound Acyl-isothiocyanate, 4-BromoanilineHydrazine monohydrate70>85[1]
Solid-Phase Synthesis (Method A) Resin-bound N-acyl, N'-phenylthioureaBromine, Acetic acid38>85[1]
Bromination of 2-Aminothiazole 2-AminothiazoleBromine, Acetic acid75N/A[2]
Ruthenium-Catalyzed Synthesis p-Bromoaniline, Ammonium thiocyanateRuthenium catalystN/AN/A[3]
Oxidative Cyclization p-ChlorophenylthioureaHBr, Sulfuric acid92N/A[4]

Note: Yields and purities can vary based on reaction scale and purification techniques. The Ruthenium-Catalyzed Synthesis and Oxidative Cyclization data are for the closely related 2-amino-6-bromobenzothiazole and 2-amino-6-chlorobenzothiazole, respectively, and serve as a valuable benchmark.

Experimental Protocols: Detailed Methodologies

Reproducibility is paramount in chemical synthesis. Below are the detailed experimental protocols for the key methods discussed.

Solid-Phase Synthesis

This method offers the advantage of simplified purification by filtering the resin-bound product.

Method C (Cleavage from Resin):

  • To a mixture of the solid phase-bound precursor 5 and ethanol (1.9 mL), add hydrazine monohydrate (80 mg, 0.08 mL, 1.64 mmol).

  • Heat the reaction mixture to 150 °C using microwave irradiation for 30 minutes.

  • After cooling, filter the resin and wash it with ethyl acetate and methanol (3x).

  • The combined filtrate contains the desired this compound.[1]

Method A (Cyclization on Resin):

  • To a mixture of the resin-bound thiourea 4 in acetic acid (1.5 mL), add bromine (150 mg, 0.05 mL, 0.96 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Filter the solid phase and wash it with water, N,N-dimethylformamide, and methanol (3x) to yield the resin-bound product.[1]

Bromination of 2-Aminothiazole

A direct approach utilizing a commercially available starting material.

  • Dissolve 2-Aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid at 0 °C.

  • Slowly add bromine (408 μL, 8 mmol) dropwise to the solution.

  • Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.

  • Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (20 mL x 3).

  • Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 5-Bromo-2-aminothiazole (a structural isomer, the principles of which are applicable).[2]

Ruthenium-Catalyzed Synthesis of 2-Amino-6-bromobenzothiazole

A modern, metal-catalyzed approach for constructing the benzothiazole ring.

  • In an open reaction flask, add p-bromoaniline (1 mmol), ammonium thiocyanate (NH4SCN, 1.0 mmol), and a ruthenium catalyst (2 mol%).

  • Add acetonitrile (3 mL) as the solvent.

  • Stir the resulting mixture at room temperature for 18 hours, monitoring completion by TLC.

  • Upon completion, add water (5 mL) to the mixture.

  • Extract the product with ethyl acetate (3 x 5 mL).

  • Dry the combined organic phase over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography using a mixture of n-hexane/ethyl acetate (4:1) as the eluent.[3]

Synthesis Workflows

The following diagrams illustrate the logical flow of the primary synthetic strategies.

G cluster_0 Solid-Phase Synthesis Resin Carboxy-polystyrene Resin AcylIsothiocyanate Resin-bound Acyl-isothiocyanate (3) Resin->AcylIsothiocyanate 2 steps Thiourea Resin-bound N-acyl, N'-phenylthiourea (4) AcylIsothiocyanate->Thiourea + 4-Bromoaniline CyclizedProduct Resin-bound 2-Aminobenzothiazole (5) Thiourea->CyclizedProduct Cyclization (e.g., Br2) FinalProduct This compound (6h) CyclizedProduct->FinalProduct Cleavage (Hydrazine)

Caption: Workflow for the solid-phase synthesis of this compound.

G cluster_1 Solution-Phase Synthesis pBromoaniline p-Bromoaniline ReactionMixture Reaction Mixture pBromoaniline->ReactionMixture NH4SCN Ammonium Thiocyanate NH4SCN->ReactionMixture FinalProduct 2-Amino-6-bromobenzothiazole ReactionMixture->FinalProduct Stir 18h, RT RuCatalyst Ruthenium Catalyst RuCatalyst->ReactionMixture G cluster_2 Classical Synthesis from Arylthiourea Arylthiourea Arylthiourea ReactionMixture Reaction Mixture in H2SO4 Arylthiourea->ReactionMixture SulfuricAcid Sulfuric Acid FinalProduct 2-Aminobenzothiazole ReactionMixture->FinalProduct Oxidative Ring Closure BromineCatalyst Bromine/HBr (catalytic) BromineCatalyst->ReactionMixture

References

A Comparative Guide to High-Resolution Mass Spectrometry for Elemental Composition Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical synthesis, drug discovery, and metabolomics, the precise and unambiguous confirmation of a molecule's elemental composition is a critical step. High-Resolution Mass Spectrometry (HRMS) stands as a premier analytical technique, providing the high mass accuracy and resolving power necessary to determine elemental formulas with exceptional confidence.[1][2] This guide offers a comparative overview of common HRMS technologies, details the experimental protocols for their application, and illustrates the workflows involved in this essential validation process.

Performance Comparison of HRMS Technologies

The choice of an HRMS instrument depends on the specific analytical requirements, including the complexity of the sample, the desired level of confidence, and throughput needs. The three most prevalent high-resolution mass analyzers are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).[3][4] Their performance characteristics are summarized below.

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Mass Resolution 10,000 - 60,000 FWHM[3][5]100,000 - 240,000 FWHM[3][5]; can exceed 1,000,000 at lower m/z[6]>1,000,000 FWHM[3][5]; can exceed 10,000,000[6]
Mass Accuracy < 5 ppm[3]< 1 ppm to sub-ppm[6][7]< 0.2 ppm to sub-ppm[6][7]
Sensitivity High (picomole to femtomole)[1]Very HighVery High
Acquisition Speed Very Fast[7]Moderate; compatible with UPLC[6]Slow; often used for direct infusion[3][6]
Cost & Complexity LowerModerateHighest; requires superconducting magnets[3]

Time-of-Flight (TOF): Q-TOF instruments, a hybrid of a quadrupole and a TOF analyzer, are widely used due to their high acquisition speed and good mass accuracy, making them highly compatible with fast chromatography techniques.[8]

Orbitrap: This technology offers a significant step up in resolution and mass accuracy from TOF analyzers.[3] High-field Orbitrap instruments provide excellent sensitivity and are well-suited for complex mixture analysis where high resolving power is needed to separate analytes from matrix interferences.[6][9][10]

FT-ICR: FT-ICR-MS provides the highest available mass resolving power and mass accuracy.[3][4][11] This unparalleled performance allows for the resolution of isotopic fine structure, which can directly aid in confirming elemental composition.[11][12] However, the cost, complexity, and slower scan speed typically limit its use to the most challenging analytical problems.[3][6]

Experimental Protocols

A generalized workflow for elemental composition confirmation involves several key stages, from sample preparation to data interpretation.

1. Sample Preparation

  • Purity: Ensure the sample is of high purity, ideally >90%, to minimize interferences.[13]

  • Solvent: Dissolve the sample in a solvent compatible with the chosen ionization method and chromatography, such as water, methanol, or acetonitrile.[14]

  • Additives: For electrospray ionization (ESI), a common technique, additives like 0.1% formic acid are often used to promote protonation and improve signal in positive ion mode.[14]

  • Concentration: Prepare the sample at a suitable concentration (e.g., 1 mg/mL) and dilute as necessary to avoid detector saturation.

2. Instrument Calibration

  • Mass Calibration: Calibrate the mass spectrometer immediately before analysis using a well-characterized standard calibration mixture. This is crucial for achieving high mass accuracy.[5]

  • Lock Mass: For extended analyses, employ a lock mass—a known compound continuously infused into the ion source—to correct for any mass drift during the experiment, ensuring stable mass accuracy.[5][13]

3. Data Acquisition

  • Ionization Mode: Select the appropriate ionization mode (e.g., positive or negative ESI) based on the analyte's chemical properties.[14]

  • Analysis Mode: Couple the HRMS instrument with a liquid chromatography (LC) system (e.g., UHPLC) for separation of complex mixtures.[15][16] Alternatively, for pure compounds, direct infusion may be used.[6]

  • Resolution Setting: Set the instrument to a high-resolution mode. A resolving power sufficient to separate the analyte of interest from any potential isobaric interferences is necessary for accurate mass measurement.[9][11]

4. Data Analysis and Interpretation

  • Mass Determination: Identify the monoisotopic peak of the ion of interest (e.g., [M+H]⁺ or [M-H]⁻).

  • Formula Generation: Use software to generate a list of possible elemental formulas based on the accurately measured mass-to-charge ratio, typically within a narrow mass tolerance window (e.g., < 5 ppm).[17]

  • Isotopic Pattern Filtering: Compare the experimentally observed isotopic abundance pattern with the theoretical patterns calculated for the candidate formulas.[17] A close match in isotopic ratios provides strong evidence for a specific elemental composition and can significantly reduce the number of potential candidates.[17][18] This is a critical step, as high mass accuracy alone may not be sufficient to provide a unique formula, especially for molecules above 300-500 Da.[17]

  • Chemical Constraints: Apply chemical and logical filters, such as the nitrogen rule, ring double bond equivalence (RDBE), and elemental abundance constraints, to further refine the list of possible formulas.[19]

  • Confirmation: The elemental composition is considered confirmed when a single formula remains that is consistent with the accurate mass, the isotopic pattern, and all applied chemical constraints. For publication, it is often required to report the measured mass, the calculated mass for the proposed formula, and the mass error in ppm.[13]

Visualizing the Process

Diagrams can effectively illustrate the workflows and logical relationships in elemental composition confirmation.

G cluster_0 Sample Preparation & Introduction cluster_1 HRMS Analysis cluster_2 Data Processing & Confirmation Prep Sample Preparation (Dissolution, Dilution) LC Liquid Chromatography (LC) Separation Prep->LC Inject Source Ion Source (e.g., ESI) LC->Source Elute Analyzer High-Resolution Mass Analyzer (TOF, Orbitrap, or FT-ICR) Source->Analyzer Ion Transfer Detector Detection Analyzer->Detector Ion Detection Processing Data Processing (Mass Spectrum Generation) Detector->Processing Signal Confirmation Elemental Composition Confirmation Processing->Confirmation Accurate m/z & Isotope Pattern

Caption: Experimental workflow for HRMS-based elemental composition analysis.

G AccurateMass Accurate Mass Measurement (< 5 ppm error) GenerateFormulas Generate Candidate Formulas AccurateMass->GenerateFormulas HighRes High Resolution (Resolve Isobaric Interferences) HighRes->AccurateMass Ensures IsotopePattern Isotopic Abundance Pattern FilterFormulas Filter with Isotope Pattern IsotopePattern->FilterFormulas GenerateFormulas->FilterFormulas FinalFormula Unambiguous Elemental Formula FilterFormulas->FinalFormula

References

The Evolving Landscape of Kinase Inhibition: A Comparative Look at 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in kinase inhibitor development is emerging with the exploration of the 2-aminobenzothiazole scaffold. While direct experimental data on the kinase inhibitory efficacy of 2-Amino-5-bromobenzothiazole is not yet publicly available, the broader family of 2-aminobenzothiazole derivatives has demonstrated significant potential in targeting various protein kinases. This guide provides a comparative overview of the hypothetical efficacy of a representative 2-aminobenzothiazole derivative against established kinase inhibitors, offering insights for researchers and drug development professionals.

This comparison guide will explore the potential of the 2-aminobenzothiazole scaffold in kinase inhibition by postulating the activity of a representative compound, "ABT-X," against well-characterized kinase inhibitors: Dasatinib, a multi-targeted inhibitor of Abl and Src family kinases[1][2]; Bosutinib, a dual Src/Abl kinase inhibitor[3][4]; and Gefitinib, an EGFR tyrosine kinase inhibitor[5][6]. The data presented for ABT-X is hypothetical and serves to illustrate the potential of this chemical class, while the data for the comparator drugs is based on published literature.

Efficacy Comparison of Kinase Inhibitors

The inhibitory activity of kinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

In Vitro Kinase Inhibition

The following table summarizes the hypothetical IC50 values of our representative 2-aminobenzothiazole, ABT-X, against various kinases, compared to established inhibitors.

Kinase TargetABT-X (Hypothetical IC50, nM)Dasatinib (IC50, nM)Bosutinib (IC50, nM)Gefitinib (IC50, nM)
Abl 5.0<1[1]1.2[3]>10,000
Src 10.00.8[1]1.2[3]>10,000
EGFR 50030>10,00026-57[5]
VEGFR2 1501.59.45,000-10,000
c-Kit 8079[1]94>10,000

Note: The IC50 values for ABT-X are hypothetical and for illustrative purposes only.

Cellular Anti-proliferative Activity

The efficacy of kinase inhibitors is further evaluated by their ability to inhibit the proliferation of cancer cell lines that are dependent on the targeted kinases.

Cell LinePrimary Kinase TargetABT-X (Hypothetical IC50, nM)Dasatinib (IC50, nM)Bosutinib (IC50, nM)Gefitinib (IC50, nM)
K562 Bcr-Abl201[7]20-50[8]>10,000
HCC827 EGFR (mutant)800>1000>100013.06[6][9]
A549 EGFR (wild-type)>10,000>1000>100010,000[10]
MCF-7 Multiple1,500>10,000[11]>10,000>10,000

Note: The IC50 values for ABT-X are hypothetical and for illustrative purposes only.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their efficacy.

G cluster_0 EGFR Signaling Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Gefitinib Gefitinib Gefitinib->EGFR

Figure 1. Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

G cluster_1 Bcr-Abl and Src Signaling Bcr-Abl Bcr-Abl STAT5 STAT5 Bcr-Abl->STAT5 RAS-RAF-MEK-ERK RAS/RAF/MEK/ERK Pathway Bcr-Abl->RAS-RAF-MEK-ERK PI3K-AKT PI3K/AKT Pathway Bcr-Abl->PI3K-AKT Src Src Src->STAT5 Src->RAS-RAF-MEK-ERK Cell Proliferation Cell Proliferation STAT5->Cell Proliferation RAS-RAF-MEK-ERK->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis PI3K-AKT->Inhibition of Apoptosis Dasatinib Dasatinib Dasatinib->Bcr-Abl Dasatinib->Src Bosutinib Bosutinib Bosutinib->Bcr-Abl Bosutinib->Src ABT-X ABT-X ABT-X->Bcr-Abl ABT-X->Src

Figure 2. Bcr-Abl and Src signaling pathways with points of inhibition.

G cluster_2 Experimental Workflow: In Vitro Kinase Assay Start Start Prepare Kinase Reaction Prepare Kinase, Substrate, and ATP Solution Start->Prepare Kinase Reaction Add Inhibitor Add Test Compound (e.g., ABT-X, Dasatinib) Prepare Kinase Reaction->Add Inhibitor Incubate Incubate at 30°C Add Inhibitor->Incubate Stop Reaction Stop Reaction and Add Detection Reagent Incubate->Stop Reaction Measure Signal Measure Luminescence or Fluorescence Stop Reaction->Measure Signal Calculate IC50 Calculate % Inhibition and IC50 Value Measure Signal->Calculate IC50 End End Calculate IC50->End

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-bromobenzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-5-bromobenzothiazole (CAS No. 20358-03-6), a halogenated heterocyclic compound utilized in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. Improper disposal of this chemical can lead to significant hazards.

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, meticulous handling and disposal are paramount to mitigate these risks.

Key Safety and Handling Data

A summary of the key quantitative and safety data for this compound is provided below. This information is crucial for a comprehensive risk assessment prior to handling and disposal.

PropertyValue
CAS Number 20358-03-6[1]
Molecular Formula C₇H₅BrN₂S[2]
Molecular Weight 229.10 g/mol [2]
Appearance Solid
Melting Point 194-198 °C
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritant 2, Skin Sensitizer 1, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)
Signal Word Warning
Hazard Statements H302, H315, H317, H319, H335
Precautionary Statements P261, P264, P280, P301 + P312, P302 + P352, P305 + P351 + P338

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be strictly followed for the safe disposal of this compound. This procedure applies to the pure compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, etc.).

1.0 Personal Protective Equipment (PPE)

1.1. Before handling the waste, ensure that appropriate personal protective equipment is worn. This includes:

  • Nitrile gloves (or other chemically resistant gloves).
  • Safety goggles or a face shield.
  • A laboratory coat.
  • In situations where dust generation is possible, a NIOSH-approved N95 dust mask is required.

2.0 Waste Segregation and Collection

2.1. Designate a specific, labeled hazardous waste container for halogenated organic waste.[3][4] This container must be:

  • Made of a compatible material (e.g., high-density polyethylene).
  • In good condition with a secure, sealable lid.
  • Clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[3][4][5] The chemical name "this compound" must also be clearly written on the label.

2.2. Carefully sweep up any solid this compound using a dedicated brush and dustpan. Avoid generating dust.

2.3. Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the designated hazardous waste container.

3.0 Waste Storage

3.1. Securely seal the hazardous waste container. Keep the container closed when not adding waste.[5][6]

3.2. Store the sealed container in a designated, well-ventilated waste accumulation area. This area should be away from incompatible materials.

3.3. The storage area must be clearly marked as a hazardous waste storage area.

4.0 Final Disposal

4.1. Arrange for the collection of the hazardous waste container by a licensed professional waste disposal service.[1]

4.2. All disposal must be conducted in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[7][8]

4.3. A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Disposal Workflow

To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.

G start Start: Need to dispose of This compound ppe 1. Don appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe prep_container 2. Prepare labeled 'Halogenated Organic Waste' container ppe->prep_container collect_waste 3. Collect solid waste and contaminated materials prep_container->collect_waste seal_container 4. Securely seal the waste container collect_waste->seal_container store_waste 5. Store in designated hazardous waste area seal_container->store_waste contact_disposal 6. Contact licensed waste disposal company store_waste->contact_disposal end End: Waste properly disposed contact_disposal->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety Protocol for Handling 2-Amino-5-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 2-Amino-5-bromobenzothiazole

This guide provides essential safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound (CAS No: 20358-03-6). Adherence to these procedures is critical to ensure personal safety and proper laboratory conduct.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation and allergic skin reactions.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Wear chemical safety goggles or glasses and a face shield.To protect against splashes and solid particulates causing serious eye irritation.[1][2][3]
Skin Protection - Gloves: Wear appropriate protective gloves. - Clothing: Wear a lab coat or other protective clothing to prevent skin exposure.[2][3] - Footwear: Use boots and other clothing as needed to prevent any contact.[2]To prevent skin irritation and potential allergic reactions upon contact.[1] Contaminated clothing must be removed and washed before reuse.[4]
Respiratory Protection Use a NIOSH/MSHA-approved N95 dust mask or a suitable respirator.To avoid inhalation of dust, which can cause respiratory irritation.[3][5] This is crucial when handling the solid form or if dust generation is likely.

2. Step-by-Step Operational Plan for Safe Handling

Follow this workflow to minimize exposure and ensure safe handling of this compound.

prep Step 1: Preparation handling Step 2: Handling prep->handling Proceed to handling spill Spill? handling->spill During process storage Step 4: Storage handling->storage After use cleanup Step 3a: Spill Cleanup spill->cleanup Yes spill->storage No cleanup->handling Resume work after cleanup disposal Step 5: Waste Disposal storage->disposal After use decontam Step 6: Decontamination storage->decontam End of workday disposal->decontam

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Detailed Handling Steps

  • Preparation:

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]

    • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust.[2][3]

    • Before handling, put on all required PPE as detailed in Table 1.

  • Handling:

    • Avoid breathing dust, fumes, or vapors.[1][2] Minimize the generation of dust during weighing and transfer.[3]

    • Prevent all contact with eyes, skin, and clothing.[3]

    • Do not eat, drink, or smoke in the area where the chemical is being used.[2][6]

    • After handling, wash hands and any exposed skin thoroughly.[4]

  • Spill & Emergency Procedures:

    • In Case of a Spill: Immediately clean up spills to prevent dust from becoming airborne.[2] Collect the spilled material using a method that does not generate dust (e.g., wet wipe-up or HEPA-filtered vacuum) and place it into a suitable, labeled container for disposal.[7]

    • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes.[4] If present, remove contact lenses and continue rinsing. Seek immediate medical attention.[4]

    • Skin Contact: Wash the affected area with plenty of soap and water.[4] If skin irritation or an allergic reaction occurs, seek medical advice. Remove and wash contaminated clothing before reuse.[4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][4]

    • Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[4][6]

4. Storage Plan

  • Store the chemical in a tightly closed container.[4]

  • Keep the container in a cool, dry, and well-ventilated place.[4][8]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[1][8]

5. Disposal Plan

  • Dispose of the contents and the container at an approved waste disposal plant.[4]

  • Waste materials are considered hazardous and must be disposed of in accordance with local, regional, and national regulations.[4] Do not allow the product to enter drains.[7]

  • Waste codes should be assigned by the user based on the specific application for which the product was used.[4]

6. Decontamination

  • Thoroughly decontaminate all equipment and the work area after use.

  • Wash hands and face thoroughly after completing work and before leaving the laboratory.[2]

  • Properly remove and dispose of contaminated PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromobenzothiazole
Reactant of Route 2
2-Amino-5-bromobenzothiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.